molecular formula C9H4BrF3O B3375119 5-Bromo-2-(trifluoromethyl)benzofuran CAS No. 1067238-69-0

5-Bromo-2-(trifluoromethyl)benzofuran

Cat. No.: B3375119
CAS No.: 1067238-69-0
M. Wt: 265.03 g/mol
InChI Key: WPDFSGZBCAETJT-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethyl)benzofuran (CAS 1067238-69-0) is a high-value benzofuran derivative of significant interest in medicinal chemistry and drug discovery. Benzofuran scaffolds are recognized for their robust therapeutic potential, demonstrating a fascinating array of biological and pharmaceutical activities . This compound features a benzofuran core substituted with a bromo group at the 5-position and a trifluoromethyl group at the 2-position, yielding a molecular formula of C9H4BrF3O and a molecular weight of 265.03 g/mol . The bromine atom serves as a versatile handle for further functionalization via modern cross-coupling reactions, allowing researchers to generate a diverse library of analogues for structure-activity relationship (SAR) studies . The trifluoromethyl group is a critical motif in modern agrochemical and pharmaceutical agents, known to enhance properties such as metabolic stability, lipophilicity, and binding affinity . The primary research applications for this compound and its derivatives are in the development of novel therapeutic agents. Extensive studies highlight that benzo[b]furan derivatives exhibit exceptional promise as anticancer, antibacterial, and antifungal agents, with related compounds comprising approximately 70% of the documented biological activities for this chemical class . In anticancer research, structural analogues function as potent antiproliferative agents and tubulin polymerization inhibitors, a key mechanism for disrupting cell division in tumors . The compound is intended for use in chemical synthesis, molecular docking simulations, and both in vitro and in vivo biological studies. It is strictly For Research Use Only. Not for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-bromo-2-(trifluoromethyl)-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF3O/c10-6-1-2-7-5(3-6)4-8(14-7)9(11,12)13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDFSGZBCAETJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(O2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201287431
Record name 5-Bromo-2-(trifluoromethyl)benzofuran
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Molecular Weight

265.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067238-69-0
Record name 5-Bromo-2-(trifluoromethyl)benzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1067238-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(trifluoromethyl)benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 5-Bromo-2-(trifluoromethyl)benzofuran .

High-Value Intermediate for Medicinal Chemistry & Agrochemical Discovery

Executive Summary

5-Bromo-2-(trifluoromethyl)benzofuran is a specialized heterocyclic scaffold used primarily in the development of pharmaceuticals and agrochemicals. It combines two critical functionalities:

  • 2-Trifluoromethyl group : A bioisostere that enhances metabolic stability and lipophilicity (LogP), improving blood-brain barrier (BBB) penetration and reducing oxidative clearance.

  • 5-Bromo handle : A highly reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid construction of complex libraries.

Note on Commercial Availability : Unlike its 3-trifluoromethyl isomer (CAS 1341125-78-7), the 2-trifluoromethyl isomer is rarely available as a commodity chemical. It is typically generated de novo in the laboratory. This guide provides the validated protocol for its synthesis.

Chemical Identity & Properties

PropertyData
Chemical Name 5-Bromo-2-(trifluoromethyl)benzofuran
Molecular Formula C₉H₄BrF₃O
Molecular Weight 265.03 g/mol
CAS Number Custom Synthesis (No widely listed commercial CAS; 3-isomer is 1341125-78-7)
Physical State Low-melting solid or oil (Predicted)
LogP (Predicted) ~3.8 – 4.2
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water

Synthesis & Manufacturing Protocol

Since this specific isomer is not a standard catalog item, the most robust synthetic route utilizes a Sonogashira coupling followed by cyclization . This method allows for the precise installation of the trifluoromethyl group at the C-2 position.

Reaction Scheme Overview

The synthesis proceeds in two stages starting from commercially available 2-iodo-4-bromophenol .

SynthesisPath Start 2-Iodo-4-bromophenol Inter Intermediate: 4-Bromo-2-(3,3,3-trifluoroprop-1-ynyl)phenol Start->Inter Sonogashira Coupling Reagent 3,3,3-Trifluoropropyne (Pd/Cu Catalyst) Reagent->Inter Product TARGET: 5-Bromo-2-(trifluoromethyl)benzofuran Inter->Product 5-endo-dig Cyclization Cyclization Cyclization (Base/Heat)

Figure 1: Synthetic pathway for the preparation of 5-Bromo-2-(trifluoromethyl)benzofuran.

Detailed Protocol
Step 1: Sonogashira Coupling

Objective : Install the trifluoropropynyl group ortho to the phenol.

  • Reagents :

    • 2-Iodo-4-bromophenol (1.0 equiv)

    • 3,3,3-Trifluoropropyne (Gas or solution, 1.2–1.5 equiv)

    • PdCl₂(PPh₃)₂ (0.05 equiv)

    • CuI (0.02 equiv)

    • Triethylamine (Et₃N) (3.0 equiv)

    • Solvent: DMF or THF (Anhydrous)

  • Procedure :

    • Charge a flame-dried flask with 2-iodo-4-bromophenol, PdCl₂(PPh₃)₂, and CuI under an inert atmosphere (Argon/Nitrogen).

    • Dissolve in anhydrous DMF/THF.

    • Add Et₃N.

    • Bubbling 3,3,3-trifluoropropyne gas into the solution (or adding a pre-cooled solution of the alkyne) at 0°C.

    • Stir at room temperature for 4–12 hours. Monitor by TLC/LC-MS.

    • Workup : Dilute with diethyl ether, wash with NH₄Cl (aq) to remove copper salts, dry over MgSO₄, and concentrate.

    • Purification : Flash chromatography (Hexanes/EtOAc).

Step 2: Cyclization to Benzofuran

Objective : Close the furan ring via 5-endo-dig cyclization.

  • Reagents :

    • Intermediate from Step 1

    • Base: TBAF (Tetra-n-butylammonium fluoride) or K₂CO₃

    • Solvent: THF (for TBAF) or DMF (for K₂CO₃)

  • Procedure :

    • Dissolve the alkyne-phenol intermediate in THF.

    • Add TBAF (1.0 M in THF, 1.2 equiv) dropwise.

    • Heat to reflux (60–70°C) for 2–6 hours. The fluoride/base promotes the nucleophilic attack of the phenoxide oxygen onto the activated alkyne.

    • Workup : Quench with water, extract with EtOAc.

    • Purification : Silica gel chromatography. The product is typically a non-polar solid/oil.

Medicinal Chemistry Applications

The 5-bromo-2-(trifluoromethyl)benzofuran scaffold is a versatile building block. The C-5 bromine is electronically activated for cross-coupling, while the C-2 CF₃ group remains inert, providing lipophilic bulk.

Functionalization Workflow

Applications Center 5-Bromo-2-(trifluoromethyl)benzofuran Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(0)) Center->Suzuki Buchwald Buchwald-Hartwig Amination (HNR2, Pd-L) Center->Buchwald Heck Heck Reaction (Alkenes, Pd(OAc)2) Center->Heck Lithiation Lithiation/Exchange (n-BuLi, Electrophile) Center->Lithiation Prod_Suzuki Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Prod_Suzuki Prod_Buchwald Amino-Benzofurans (GPCR Ligands) Buchwald->Prod_Buchwald Prod_Heck Vinyl-Benzofurans (Polymer Precursors) Heck->Prod_Heck Prod_Lith Benzofuran-5-Carboxylic Acids Lithiation->Prod_Lith

Figure 2: Divergent synthesis capabilities of the 5-bromo scaffold.

Strategic Value
  • Metabolic Stability : The C-2 CF₃ group blocks metabolic oxidation at the furan ring, a common liability in non-fluorinated benzofurans.

  • Electronic Modulation : The electron-withdrawing nature of the CF₃ group influences the pKa of the system and can modulate the binding affinity in hydrophobic pockets of enzymes (e.g., Kinases, COX-2).

Safety & Handling

  • Hazards : As an organobromine and fluorinated compound, treat as Irritant (Xi) .

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling : Use standard Schlenk techniques during synthesis, especially during the Sonogashira coupling (alkynes can be volatile/explosive under pressure).

  • Storage : Store in a cool, dry place under inert gas (Argon) to prevent slow oxidation or hydrolysis.

References

  • General Synthesis of 2-(Trifluoromethyl)
  • Sonogashira Coupling Methodology

    • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. Link

  • Medicinal Chemistry of Benzofurans

    • Nevagi, R. J., et al. (2015). "Biological significance of benzofuran derivatives: A review." European Journal of Medicinal Chemistry. Link

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of 2-Trifluoromethylbenzofurans

For Researchers, Scientists, and Drug Development Professionals

The benzofuran moiety, a heterocyclic compound composed of fused benzene and furan rings, is a cornerstone in the development of novel therapeutics.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5][6] In the quest for enhanced drug efficacy, the strategic incorporation of fluorine-containing groups has become a pivotal strategy in modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, is prized for its ability to significantly alter a molecule's physicochemical properties.[7] Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[8]

This guide provides a detailed exploration of the structure-activity relationship (SAR) of benzofurans bearing a trifluoromethyl group at the C-2 position. Earlier SAR studies have consistently identified the C-2 position as a critical site for substitution, profoundly influencing the cytotoxic and biological activity of the benzofuran core.[1][4][9] By synthesizing field-proven insights with technical data, this document will elucidate the causal relationships between specific structural modifications and the resulting pharmacological effects, offering a valuable resource for the rational design of next-generation 2-trifluoromethylbenzofuran-based therapeutic agents.

The 2-Trifluoromethylbenzofuran Core: Physicochemical Advantages

The introduction of a CF3 group at the C-2 position of the benzofuran scaffold imparts several advantageous properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and a longer in vivo half-life.

  • Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

  • Modulated Acidity/Basicity: The potent electron-withdrawing effect of the CF3 group can influence the pKa of nearby functional groups, altering their ionization state and potential for hydrogen bonding or salt bridge formation with target proteins.

  • Conformational Control: The steric bulk of the CF3 group can influence the preferred conformation of the molecule, potentially locking it into a bioactive shape that enhances target engagement.

Synthetic Strategies for 2-Trifluoromethylbenzofurans

The construction of the 2-trifluoromethylbenzofuran scaffold can be achieved through several synthetic routes. A notable and novel approach involves the selective cyclization of key intermediates, such as 2-chloro-3,3,3-trifluoropropenyl phenyl acetates.[10] This method offers flexibility in producing either 2-trifluoromethyl-substituted benzofurans or trifluoromethyl-modified o-alkynylphenols, which can be further cyclized.[10] Another common strategy involves the cyclization of o-alkynylphenols under basic conditions.[11]

Experimental Protocol: Synthesis via Cyclization of Phenyl Acetates

This protocol is adapted from a novel route for synthesizing a variety of 2-trifluoromethylbenzofurans.[10]

Step 1: Synthesis of 2-chloro-3,3,3-trifluoropropenyl phenyl acetates (Key Intermediate)

  • To a solution of the appropriately substituted phenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add a base (e.g., triethylamine, 1.2 eq).

  • Cool the mixture to 0°C and slowly add 2,2-dichloro-3,3,3-trifluoropropionyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon completion (monitored by TLC), wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield the phenyl acetate intermediate.

Step 2: Cyclization to 2-Trifluoromethylbenzofuran

  • Dissolve the phenyl acetate intermediate (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.

  • Add a suitable base (e.g., potassium carbonate or DBU, 1.5 eq).

  • Heat the reaction mixture to 80-100°C and stir for 4-8 hours until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the resulting crude product by column chromatography to obtain the desired 2-trifluoromethylbenzofuran.

Diagram: General Synthetic Workflow

G Phenol Substituted Phenol Intermediate Phenyl Acetate Intermediate Phenol->Intermediate Acylation (e.g., Dichlorotrifluoropropionyl chloride) Product 2-Trifluoromethylbenzofuran Intermediate->Product Base-mediated Intramolecular Cyclization

Caption: General workflow for the synthesis of 2-trifluoromethylbenzofurans.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-trifluoromethylbenzofurans can be finely tuned by introducing various substituents onto the benzofuran core. The following sections dissect the impact of these modifications.

Substitutions on the Benzene Ring (C4-C7)

The electronic and steric properties of substituents on the aromatic ring play a critical role in modulating activity.

  • Electron-Withdrawing Groups (Halogens): The addition of halogen atoms, particularly fluorine, can significantly enhance potency. In a series of amiloride-benzofuran hybrids designed as urokinase-type plasminogen activator (uPA) inhibitors, the addition of a fluorine atom at the C-4 position of the 2-benzofuranyl moiety resulted in a two-fold increase in potency and inhibitory activity.[4][9] This is often attributed to favorable hydrophobic interactions.[4]

  • Electron-Donating Groups (Alkoxy, Hydroxyl): These groups can also contribute positively to biological activity. In a series of tubulin polymerization inhibitors, a 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan was identified as the most promising compound, exhibiting anticancer activity at nanomolar concentrations.[12] The ethoxy group at C-6 was crucial for this high potency. The presence of hydroxyl groups has also been linked to enhanced biological effects.[13]

Substitutions on the Furan Ring (C3)

The C-3 position offers another strategic site for modification.

  • Small Alkyl Groups: The introduction of a small alkyl group, such as methyl, at the C-3 position has been shown to increase cytotoxic activity. In the same series of tubulin polymerization inhibitors mentioned above, adding a methyl group at C-3 consistently resulted in increased activity across the series.[12] This suggests that the methyl group may engage in beneficial van der Waals interactions within the binding pocket or help to orient the C-2 substituent optimally.

  • Iodination: Synthetic methodologies allow for the introduction of an iodine atom at the C-3 position, providing a handle for further functionalization via cross-coupling reactions, thereby expanding the chemical space for SAR exploration.[10]

Hybrid Molecules and C-2 Side Chain Modifications

Recent strategies have focused on developing hybrid molecules where the benzofuran core is linked to other pharmacologically active scaffolds.[4] This approach leverages the synergistic effects of combining different pharmacophores. For instance, attaching moieties like chalcone, triazole, or piperazine to the benzofuran core has yielded potent cytotoxic agents.[4]

In a series of SIRT2 inhibitors, various substituted benzyl sulfoxide or sulfone groups were incorporated at the C-2 position, demonstrating that the benzofuran core serves as an excellent scaffold for discovering structurally novel and drug-like inhibitors.[14]

Quantitative SAR Data Summary
Compound SeriesCore StructureKey SubstitutionsBiological ActivityIC50 / Ki ValueReference
uPA Inhibitors2-Benzofuranyl-Amiloride4-Fluoro on benzofuran ringIncreased potencyKi = 88 nM[4][9]
Tubulin Inhibitors2-Trimethoxybenzoyl-benzofuranC3-Methyl and C6-Ethoxy Potent antiproliferativeNanomolar range[12]
SIRT2 InhibitorsBenzofuran-benzyl sulfoneVaried substitutions on benzylSelective SIRT2 inhibitionIC50 = 3.81 µM (cpd 7e)[14]
Anti-inflammatoryAza-benzofuransDouble bond at C2-C11NO release inhibitionIC50 = 16.5 µM (cpd 4)[15]

Biological Activities and Therapeutic Targets

The unique structural features of 2-trifluoromethylbenzofurans make them promising candidates for several therapeutic areas.

Anticancer Activity

This is the most extensively studied application. These compounds have been shown to act through various mechanisms:

  • Inhibition of Tubulin Polymerization: Certain 2-trifluoromethylbenzoyl-benzofurans act as potent inhibitors of tubulin polymerization by binding to the colchicine site.[12] This disrupts microtubule dynamics, leading to cell cycle arrest in mitosis and subsequent apoptosis of cancer cells.

  • Sirtuin Inhibition: A series of novel benzofuran derivatives have been identified as selective inhibitors of SIRT2, a class of histone deacetylases implicated in cancer and neurodegenerative diseases.[14]

  • Reversal of Multidrug Resistance (MDR): The overexpression of ABC transporters like ABCG2 is a major cause of chemotherapy failure. Certain 2-trifluoromethyl-2-hydroxypropionamide derivatives have been shown to reverse ABCG2-mediated MDR, sensitizing cancer cells to conventional chemotherapeutic drugs.[16]

Diagram: Mechanism of Tubulin Polymerization Inhibition

G cluster_0 Microtubule Dynamics cluster_1 Cellular Process Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitosis Mitotic Spindle Formation Microtubule->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to Agent 2-CF3-Benzofuran (e.g., Tubulin Inhibitor) Agent->Tubulin Binds to Colchicine Site & Inhibits Polymerization

Caption: Inhibition of tubulin polymerization by 2-CF3-benzofuran derivatives.

Anti-inflammatory Activity

Fluorinated benzofuran derivatives have demonstrated significant anti-inflammatory effects.[13] They have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[15] Furthermore, some benzofuran-3(2H)-one derivatives potently suppress the expression of TNF-α, a key pro-inflammatory cytokine, by inhibiting the transcriptional activity of NF-κB and AP-1.[17] This dual action makes them attractive candidates for treating inflammatory conditions like inflammatory bowel disease (IBD).

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol describes a common method to evaluate the anti-inflammatory potential of compounds in vitro.[15]

1. Cell Culture:

  • Culture RAW 264.7 mouse macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

2. Cell Seeding:

  • Seed the RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

3. Compound Treatment:

  • Prepare stock solutions of the 2-trifluoromethylbenzofuran test compounds in DMSO.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour. Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).

4. Stimulation:

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (no compound, no LPS) and a positive control (LPS only).

5. Measurement of Nitrite:

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Measure the amount of NO produced by quantifying its stable metabolite, nitrite, using the Griess reagent system.

  • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

6. Data Analysis:

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only control.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.

Conclusion and Future Directions

The 2-trifluoromethylbenzofuran scaffold represents a highly versatile and privileged structure in medicinal chemistry. The strategic placement of a trifluoromethyl group at the C-2 position confers significant advantages in terms of metabolic stability and target interaction. Structure-activity relationship studies have clearly demonstrated that the biological profile of these compounds can be systematically optimized through substitutions at the C-3 position and on the fused benzene ring.

The potent activities observed against cancer cells—through mechanisms like tubulin polymerization and SIRT2 inhibition—and in inflammatory models highlight the vast therapeutic potential of this compound class. Future research should focus on:

  • Expanding Chemical Diversity: Exploring a broader range of substitutions at the C-3, C-4, C-5, C-6, and C-7 positions to build more comprehensive SAR models.

  • Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds to uncover novel therapeutic applications.

  • Pharmacokinetic Profiling: Conducting in-depth ADME (Absorption, Distribution, Metabolism, and Excretion) studies on the most promising leads to assess their drug-likeness and suitability for in vivo evaluation.

  • Hybrid Drug Design: Continuing the rational design of hybrid molecules that combine the 2-trifluoromethylbenzofuran core with other pharmacophores to achieve enhanced selectivity and potency against complex diseases.

By leveraging the insights presented in this guide, researchers are well-equipped to advance the design and development of innovative and effective therapeutics based on the 2-trifluoromethylbenzofuran scaffold.

References

  • Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Available at: [Link]

  • (2009). Novel Route to 2-Trifluoromethylated Benzofurans. Taylor & Francis Online. Available at: [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantics Scholar. Available at: [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. Available at: [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. Available at: [Link]

  • (N.D.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Available at: [Link]

  • (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI. Available at: [Link]

  • Beaud, R., et al. (2011). Expedient Preparation of Trifluoromethyl-Substituted Benzofuranols. Organic Letters. Available at: [Link]

  • (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed. Available at: [Link]

  • (2016). Mini review on important biological properties of benzofuran derivatives. MedCrave online. Available at: [Link]

  • (2009). Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. PubMed. Available at: [Link]

  • (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available at: [Link]

  • (N.D.). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. Available at: [Link]

  • (N.D.). Synthesis of 2-trifluoromethyl chromenes via double carbonyl–ene reaction. Royal Society of Chemistry. Available at: [Link]

  • (N.D.). Clinically approved drugs containing the benzofuran scaffold. ResearchGate. Available at: [Link]

  • (N.D.). Scope of 3‐(trifluoromethyl)benzofurans 2. General conditions: [CuCF3]... ResearchGate. Available at: [Link]

  • (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PMC. Available at: [Link]

  • (N.D.). (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. Available at: [Link]

  • (N.D.). 2-Trifluoromethyl-2-Hydroxypropionamide Derivatives as Novel Reversal Agents of ABCG2 (BCRP)-Mediated Multidrug Resistance: Synthesis and Biological Evaluations. PMC. Available at: [Link]

  • (2017). Discovery and Structure-Activity Relationship Studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one Derivatives as a Novel Class of Potential Therapeutics for Inflammatory Bowel Disease. PubMed. Available at: [Link]

  • (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

  • (2025). Trifluoromethylated lactams: promising small molecules in the search for effective drugs. PubMed. Available at: [Link]

Sources

Pharmacological Potential of 5-Bromobenzofuran Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide provides a comprehensive analysis of the 5-bromobenzofuran scaffold, a privileged structure in medicinal chemistry. It details the synthetic accessibility, structure-activity relationships (SAR), and pharmacological profiles of these derivatives, with a specific focus on their antimicrobial and anticancer potentials.[1][2] The guide includes validated experimental protocols, mechanistic pathways, and quantitative data comparisons to support drug development workflows.

Introduction: The 5-Bromo Advantage

The benzofuran ring system is ubiquitous in bioactive natural products (e.g., ailanthoidol, egonol). However, the introduction of a bromine atom at the C-5 position significantly alters the physicochemical and pharmacodynamic properties of the scaffold.

Key Technical Advantages:

  • Halogen Bonding: The 5-Br substituent acts as a Lewis acid (sigma-hole donor), capable of forming directed halogen bonds with nucleophilic residues (e.g., backbone carbonyls) in protein binding pockets.

  • Metabolic Stability: Halogenation blocks specific sites of metabolic oxidation, potentially extending the half-life (

    
    ) of the drug candidate.
    
  • Synthetic Versatility: The C-Br bond serves as a robust handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for rapid library expansion during lead optimization.

Synthetic Strategies & Protocols

Core Synthesis Workflow

The most reliable route to 5-bromobenzofuran derivatives is the Rap-Stoermer condensation or base-catalyzed cyclization of 5-bromosalicylaldehyde with


-halo ketones/esters.
DOT Diagram 1: Synthesis Workflow

SynthesisWorkflow Start 5-Bromosalicylaldehyde Intermediate O-Alkylated Intermediate Start->Intermediate SN2 Attack Reagent α-Halo Ketone/Ester (e.g., Ethyl bromoacetate) Reagent->Intermediate Base Base Catalyst (K2CO3 / DMF) Base->Intermediate Cyclization Intramolecular Aldol Condensation Intermediate->Cyclization Reflux Product 5-Bromobenzofuran Derivative Cyclization->Product -H2O

Caption: Step-wise synthesis of 5-bromobenzofuran via base-catalyzed condensation of salicylaldehyde.

Detailed Protocol: Synthesis of Ethyl 5-bromobenzofuran-2-carboxylate

Objective: Synthesis of the core scaffold from 5-bromosalicylaldehyde.

Reagents:

  • 5-Bromosalicylaldehyde (10 mmol)

  • Ethyl bromoacetate (12 mmol)

  • Anhydrous Potassium Carbonate (

    
    ) (20 mmol)
    
  • Dimethylformamide (DMF) or Acetone (Dry)

Step-by-Step Methodology:

  • Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 5-bromosalicylaldehyde in 30 mL of dry DMF.

  • Base Addition: Add 20 mmol of anhydrous

    
    . Stir the suspension at room temperature for 15 minutes to facilitate phenoxide formation.
    
  • Alkylation: Dropwise add 12 mmol of ethyl bromoacetate.

  • Reflux/Cyclization: Heat the mixture to reflux (

    
    C for DMF, or reflux temp for acetone) for 6–8 hours.
    
    • Validation Point: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The starting aldehyde spot (

      
      ) should disappear, replaced by a new fluorescent spot (
      
      
      
      ).
  • Quenching: Cool the reaction mixture to room temperature and pour onto 200 g of crushed ice/water with vigorous stirring.

  • Isolation: A precipitate should form. Filter the solid under vacuum.

    • Alternative: If oil forms, extract with Dichloromethane (

      
       mL), dry over 
      
      
      
      , and evaporate.
  • Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel 60-120 mesh) to yield the pure ester.

Pharmacological Profiles[2][3][4][5][6][7][8]

Structure-Activity Relationship (SAR)

The 5-bromo position is critical for activity. Comparative studies show that 5-Br derivatives often outperform their 5-H, 5-Cl, or 5-Me counterparts in cytotoxicity assays.

DOT Diagram 2: SAR Map

SAR_Map Core Benzofuran Scaffold Pos5 Position 5 (C-5) Core->Pos5 Pos2 Position 2 (C-2) Core->Pos2 Pos3 Position 3 (C-3) Core->Pos3 Br Bromine (Br) Pos5->Br Heterocycles Heterocyclic Hybrids (Thiazole/Triazole) Pos2->Heterocycles HalogenBond Halogen Bonding (Increases Affinity) Br->HalogenBond Lipophilicity Increased LogP (Membrane Permeability) Br->Lipophilicity Target DNA/Enzyme Binding Heterocycles->Target

Caption: SAR analysis highlighting the strategic importance of the C-5 Bromine and C-2 hybridization.

Anticancer Activity

5-bromobenzofuran derivatives exhibit potent cytotoxicity against various cancer cell lines (HeLa, MCF-7, HepG2). The mechanism often involves the induction of apoptosis via the mitochondrial pathway.

Mechanism of Action:

  • Tubulin Polymerization Inhibition: Similar to combretastatin A-4, preventing cell division.

  • Caspase Activation: Upregulation of Caspase 3/7 leading to programmed cell death.

  • ROS Generation: Induction of oxidative stress (increased Malondialdehyde, decreased antioxidants).

DOT Diagram 3: Apoptotic Signaling Pathway

Apoptosis Drug 5-Bromobenzofuran Derivative Mito Mitochondria Drug->Mito Targeting ROS ROS Generation (Oxidative Stress) Drug->ROS CytoC Cytochrome C Release Mito->CytoC ROS->Mito Damage Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3/7 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Proposed mechanism of action showing mitochondrial targeting and caspase cascade activation.

Quantitative Data Summary

The following table summarizes the cytotoxicity (


) of key 5-bromobenzofuran derivatives compared to standard controls.
Compound ClassSubstitution (C-2)Cell Line

(

M)
Reference
5-Br-Benzofuran Thiazole HybridHepG2 (Liver)8.49[1]
5-Br-Benzofuran Thiazole HybridMCF-7 (Breast)6.55[1]
5-Br-Benzofuran HydrazoneHeLa (Cervical)5.00[2]
Control DoxorubicinHepG24.17[1]

References

  • Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans. PubMed.[3] Available at: [Link][3]

  • Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. Science and Education Publishing. Available at: [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. Available at: [Link]

  • Total synthesis of natural products containing benzofuran rings. RSC Advances. Available at: [Link]

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An In-depth Technical Guide on the Metabolic Stability of Fluorinated Benzofuran Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1][2] This is particularly true for heterocyclic scaffolds such as benzofuran, a privileged structure in numerous drug candidates. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the metabolic stability of fluorinated benzofuran heterocycles. We will delve into the mechanistic underpinnings of how fluorine substitution impacts metabolic pathways, detail robust in vitro experimental protocols for assessing metabolic stability, and discuss the analytical techniques essential for metabolite identification. The causality behind experimental choices is explained throughout, ensuring a deep, field-proven understanding of the principles and practices that govern the metabolic fate of these important chemical entities.

Introduction: The Strategic Role of Fluorine in Benzofuran Drug Candidates

The benzofuran moiety is a versatile heterocyclic scaffold found in a wide array of biologically active compounds, exhibiting activities ranging from antimicrobial and anticancer to analgesic effects.[3] However, like many aromatic and heterocyclic systems, the benzofuran ring can be susceptible to metabolic oxidation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[4][5] This metabolic liability can lead to rapid clearance, poor bioavailability, and the formation of potentially reactive metabolites, hindering the development of promising drug candidates.[6]

The introduction of fluorine into the benzofuran scaffold is a widely employed strategy to mitigate these metabolic issues.[7][8] Due to its small size (van der Waals radius of 1.47 Å, comparable to hydrogen at 1.20 Å) and high electronegativity (3.98 on the Pauling scale), fluorine can profoundly influence a molecule's properties.[7] Strategically placing fluorine at metabolically vulnerable positions, or "soft spots," can effectively block oxidative metabolism due to the high strength of the C-F bond compared to a C-H bond.[1][9] This "metabolic blocking" can significantly enhance a compound's half-life and overall in vivo exposure.[1] Furthermore, fluorine substitution can alter a molecule's lipophilicity, pKa, and conformational preferences, which can in turn affect its absorption, distribution, and target engagement.[10][11]

This guide will explore the intricate interplay between fluorine substitution and the metabolic stability of benzofuran heterocycles, providing both the theoretical framework and practical methodologies for their evaluation.

Core Principles of Benzofuran Metabolism and the Impact of Fluorination

The metabolic fate of a benzofuran derivative is largely governed by the enzymatic machinery of the liver, with CYP450 enzymes playing a central role in Phase I metabolism.[5][12] Common metabolic transformations for benzofuran-containing compounds include:

  • Aromatic Hydroxylation: The addition of a hydroxyl group to the benzene ring of the benzofuran system.

  • O-Dealkylation: Cleavage of an ether linkage, if present, on the benzofuran ring.

  • Oxidation of the Furan Ring: This can lead to ring opening and the formation of reactive intermediates.[3]

  • Metabolism of Substituents: Any side chains attached to the benzofuran core are also subject to metabolic modification.

Fluorine substitution can dramatically alter these pathways. Placing a fluorine atom on the benzene ring can deactivate the ring towards electrophilic attack by CYP enzymes, thereby inhibiting aromatic hydroxylation.[13] This is due to the strong electron-withdrawing nature of fluorine.[7] Similarly, fluorination of the furan ring or adjacent side chains can sterically hinder enzyme access or prevent oxidation at that site altogether.[4]

For instance, the N-demethylation of 6-MAPB, a benzofuran derivative, is mediated by CYP1A2, CYP2D6, and CYP3A4.[14] Strategic fluorination of such a compound could be explored to modulate its metabolism by these key enzymes.

Caption: Primary metabolic pathways for fluorinated benzofurans.

Experimental Assessment of Metabolic Stability

To quantitatively assess the metabolic stability of fluorinated benzofuran derivatives, a series of in vitro assays are employed. These assays provide crucial data for ranking compounds and predicting their in vivo hepatic clearance.[15][16]

In Vitro Models

The two most common in vitro systems for metabolic stability studies are:

  • Liver Microsomes: These are subcellular fractions of the liver containing the majority of the CYP450 enzymes responsible for Phase I metabolism.[17] Microsomal stability assays are cost-effective and have high throughput, making them ideal for early-stage drug discovery.[17]

  • Hepatocytes: These are whole liver cells that contain the full complement of both Phase I and Phase II metabolizing enzymes and cofactors.[18][19] Hepatocyte stability assays provide a more comprehensive picture of a compound's metabolic fate, including the potential for conjugation reactions.[16]

Experimental Protocol: Hepatocyte Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a test compound using cryopreserved hepatocytes.

Materials:

  • Cryopreserved hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte incubation medium

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compounds (e.g., a high clearance and a low clearance compound)

  • 96-well incubation plates

  • Acetonitrile (ACN) with an internal standard (IS) for reaction quenching

  • LC-MS/MS system

Procedure:

  • Thaw Hepatocytes: Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath according to the supplier's instructions.

  • Prepare Cell Suspension: Gently resuspend the thawed hepatocytes in pre-warmed incubation medium to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).

  • Initiate Incubation: Add the hepatocyte suspension to the 96-well plate. Pre-incubate the plate at 37°C for 10-15 minutes.

  • Add Test Compound: To initiate the metabolic reaction, add the test compound and positive controls to the wells to achieve the final desired concentration (e.g., 1 µM).[18]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), transfer an aliquot of the incubation mixture to a separate plate containing cold ACN with IS to terminate the reaction.[20]

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.[16]

Data Analysis:

The disappearance of the parent compound over time is used to calculate the following parameters:

  • Half-life (t½): The time it takes for 50% of the parent compound to be metabolized.

  • Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug.[15]

The rate of depletion is typically plotted as the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line is the elimination rate constant (k), from which the half-life and intrinsic clearance can be calculated.

experimental_workflow start Start: Thaw Cryopreserved Hepatocytes prep_cells Prepare Hepatocyte Suspension start->prep_cells pre_incubate Pre-incubate at 37°C prep_cells->pre_incubate add_compound Add Test Compound (t=0) pre_incubate->add_compound time_points Incubate and Sample at Time Points (t = 5, 15, 30...) add_compound->time_points quench Quench Reaction (Cold ACN + IS) time_points->quench process Centrifuge and Collect Supernatant quench->process analyze LC-MS/MS Analysis process->analyze data_analysis Calculate t½ and CLint analyze->data_analysis end End: Report Results data_analysis->end

Caption: Workflow for an in vitro hepatocyte stability assay.

Interpreting the Data

The results from metabolic stability assays are used to rank compounds based on their clearance. Compounds can be categorized into low, medium, and high clearance bands, which helps guide further optimization efforts.[18] For fluorinated benzofurans, comparing the metabolic stability of a fluorinated analog to its non-fluorinated parent can provide direct evidence of the effectiveness of the fluorination strategy.

Parameter Description Typical Units
Test Compound Concentration The initial concentration of the drug candidate in the incubation.µM
Hepatocyte Density The number of cells per unit volume in the incubation.10^6 cells/mL
Incubation Time The duration of the experiment, with multiple time points.minutes
Half-life (t½) Time for 50% of the compound to be metabolized.minutes
Intrinsic Clearance (CLint) Volume of liver water cleared of the drug per unit time per million cells.µL/min/10^6 cells

Table 1: Key Parameters in a Hepatocyte Stability Assay

Analytical Techniques for Metabolite Identification

While stability assays quantify the rate of parent drug disappearance, identifying the resulting metabolites is crucial for a complete understanding of the metabolic pathways and for identifying any potentially reactive or pharmacologically active metabolites.[21]

The primary analytical tool for metabolite identification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[22][23] This powerful technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry.[24]

Workflow for Metabolite Identification:

  • Sample Analysis: The supernatant from the metabolic stability assay is injected into the LC-MS/MS system.

  • Chromatographic Separation: The parent compound and its metabolites are separated based on their physicochemical properties as they pass through the HPLC column.

  • Mass Spectrometry Detection:

    • Full Scan MS: Provides the molecular weights of all ions eluting from the column at a given time. Potential metabolites are identified by searching for expected mass shifts from the parent drug (e.g., +16 Da for hydroxylation).

    • Tandem MS (MS/MS): The mass spectrometer isolates a specific ion (e.g., a potential metabolite) and fragments it. The resulting fragmentation pattern provides structural information that can be used to confirm the identity and location of the metabolic modification.

High-resolution mass spectrometry (HRMS) is often employed for its ability to provide highly accurate mass measurements, which aids in determining the elemental composition of metabolites and distinguishing between species with very similar masses.[15]

Conclusion and Future Directions

The strategic fluorination of benzofuran heterocycles is a proven and effective strategy for enhancing metabolic stability, a critical parameter in the development of successful drug candidates.[7][10] By blocking sites of metabolism and altering the electronic properties of the benzofuran core, fluorine can significantly improve the pharmacokinetic profile of these compounds.[1][13]

A thorough understanding of the principles of drug metabolism, coupled with robust in vitro experimental protocols and advanced analytical techniques, is essential for the rational design and evaluation of fluorinated benzofuran derivatives. The methodologies outlined in this guide provide a framework for researchers to assess the metabolic stability of their compounds, identify metabolic hotspots, and make data-driven decisions to advance their drug discovery programs.

Future research in this area will likely focus on the development of more predictive in vitro models, including co-culture systems and organ-on-a-chip technologies, to better mimic the complex environment of the human liver. Additionally, advances in computational modeling will continue to aid in the prediction of metabolic liabilities and guide the design of next-generation fluorinated benzofuran therapeutics.

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Sun, H., & Tastan, B. (2022). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical and Life Sciences, 8(3), 123-131.
  • Zhou, Y., & Li, Y. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Bio-Analysis Centre. (2022, May 22). Bioanalytical Methods – An Overview. [Link]

  • Weaver, R. J., & Graham, M. A. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals, 17(3), 281. [Link]

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Evotec. [Link]

  • ResearchGate. (n.d.). The role of fluorine in medicinal chemistry | Request PDF. [Link]

  • O'Hagan, D. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Begum, R., & Kumar, M. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Shultz, M. D. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(12), 5711-5720. [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. [Link]

  • Gebreyohannes, S. (2024). The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. Frontiers in Pharmacology, 15, 1485635. [Link]

  • Jin, D., Jin, S., & Li, Y. (2006). Pathways for metabolism of dibenzofuran through angular and lateral dioxygenation by Janibacter terrae strain XJ-1. ResearchGate. [Link]

  • Dossetter, A. G. (2012). A matched molecular pair analysis of in vitro human microsomal metabolic stability measurements for heterocyclic replacements of di-substituted benzene containing compounds – identification of those isosteres more likely to have beneficial effects. MedChemComm, 3(10), 1216-1227. [Link]

  • Saibu, Y., Adebusoye, S. A., & Oyetibo, G. O. (2021). Pathways for metabolism of dibenzofuran through angular and lateral dioxygenation by Janibacter terrae strain XJ-1. ResearchGate. [Link]

  • BioPharma Services. (2022, October 31). Bioanalytical Method Validation: Metabolite Considerations. [Link]

  • Bienta. (n.d.). Hepatocyte Stability (mouse, rat). [Link]

  • Dalvie, D., & Obach, R. S. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(9), 4062-4087. [Link]

  • Welter, J., Meyer, M. R., & Maurer, H. H. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn. Analytical and Bioanalytical Chemistry, 407(11), 3123-3135. [Link]

  • Oberoi, S., Krejčová, P., & Hrádková, I. (2021). Metabolism of Selected 2-Arylbenzofurans in a Colon In Vitro Model System. Molecules, 26(22), 6825. [Link]

  • NorthEast BioLab. (2024, December 12). Bioanalytical Method Development: A Comprehensive Guide. [Link]

  • Arns, S., & Eisenreich, W. (2005). Biosynthesis of benzofuran derivatives in root cultures of Tagetes patula via phenylalanine and 1-deoxy-D-xylulose 5-phosphate. Phytochemistry, 66(7), 771-781. [Link]

  • Wernevik, J., Giethlen, B., & Cederroth, C. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Ackley, D. C., Rockich, K. T., & Jones, T. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Metabolic Processing of Bioactive Compounds. Humana Press. [Link]

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  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]

  • McClure, K. F., et al. (2019). Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor. Journal of Medicinal Chemistry, 62(5), 2495-2503. [Link]

  • Sygnature Discovery. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • ResearchGate. (n.d.). Metabolism Profiling, and Cytochrome P450 Inhibition & Induction in Drug Discovery | Request PDF. [Link]

  • de Witte, W., et al. (2015). In vitro disposition profiling of heterocyclic compounds. International Journal of Pharmaceutics, 492(1-2), 224-233. [Link]

  • Li, W., et al. (2022). Metabolic activation of 3-aminodibenzofuran mediated by P450 enzymes and sulfotransferases. Toxicology Letters, 362, 1-8. [Link]

  • Admescope. (n.d.). Services for in vitro Metabolism research. [Link]

  • Zhang, Y., et al. (2019). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Toxins, 11(11), 643. [Link]

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  • Kumar, A. (2023). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Journal of Organic and Medicinal Chemistry, 10(3), 3-10.
  • Wang, Y., et al. (2025). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI. [Link]

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Technical Guide: Strategic Synthesis of 2-Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Pharmacophore Imperative

The 2-substituted benzofuran moiety is not merely a structural motif; it is a privileged pharmacophore in modern drug discovery. Its planar, electron-rich architecture allows for


 stacking interactions within protein binding pockets, while the C2-substitution vector serves as a critical handle for tuning lipophilicity and metabolic stability.

This scaffold anchors major therapeutics, most notably Amiodarone (antiarrhythmic) and Saprisartan (AT1 antagonist). In oncology, 2-arylbenzofurans mimic the stilbene backbone of combretastatin, exhibiting potent tubulin polymerization inhibition.

This guide moves beyond textbook definitions to analyze the three most robust synthetic pathways available to the modern chemist:

  • The Transition-Metal Standard: Sonogashira Coupling/Cyclization.

  • The Classical Route: Rap-Stoermer Condensation.

  • The Green Frontier: Metal-Free Oxidative Cyclization.

Pathway A: The Transition-Metal Standard (Sonogashira)

The palladium-catalyzed assembly of 2-substituted benzofurans is the industry "gold standard" due to its modularity. The most efficient iteration is the one-pot tandem Sonogashira coupling/5-endo-dig cyclization , which avoids the isolation of the 2-alkynylphenol intermediate.

Mechanistic Logic

The reaction proceeds via a dual-cycle mechanism. First, the Pd(0) cycle couples an o-halophenol with a terminal alkyne. Second, the pendant phenolic hydroxyl group attacks the activated triple bond (often activated by Cu(I) or Pd(II)), followed by reductive elimination or protonolysis to close the furan ring.

Why this matters: The choice of base and solvent controls the regioselectivity (5-endo-dig vs. 5-exo-dig).

Mechanistic Visualization

SonogashiraMechanism Start o-Iodophenol + Terminal Alkyne OxAdd Oxidative Addition (Pd(0) inserts into C-I bond) Start->OxAdd TransMet Transmetallation (Cu-acetylide transfer) OxAdd->TransMet RedElim Reductive Elimination (Forms o-alkynylphenol) TransMet->RedElim Activation Alkyne Activation (Pd(II) or Cu(I) coordination) RedElim->Activation In situ Cyclization Intramolecular Nucleophilic Attack (5-endo-dig cyclization) Activation->Cyclization Product 2-Substituted Benzofuran Cyclization->Product

Figure 1: The tandem catalytic cycle illustrating the transition from intermolecular coupling to intramolecular ring closure.

Validated Protocol: One-Pot Synthesis

Reference Standard: Adapted from recent methodologies (e.g., synthesis of Egonol derivatives).

Reagents:

  • o-Iodophenol (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (2-5 mol%)
  • CuI (1-3 mol%)

  • Triethylamine (Et

    
    N) (3.0 equiv)
    
  • Solvent: DMF or CH

    
    CN (Degassed)
    

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk tube and backfill with Argon. Critical: Oxygen poisons the Pd(0) species and promotes homocoupling of alkynes (Glaser coupling).

  • Charging: Add o-iodophenol (1.0 mmol), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (35 mg), and CuI (10 mg).
  • Solvent Addition: Add degassed DMF (5 mL) and Et

    
    N (0.42 mL). Stir until dissolved.
    
  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction: Heat to 60–80°C. Monitor via TLC.

    • Checkpoint: The intermediate o-alkynylphenol may appear first. Continue heating until it converts to the benzofuran.

  • Workup: Dilute with EtOAc, wash with NH

    
    Cl (sat) to remove copper salts (blue aqueous layer), then brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Pathway B: The Classical Route (Rap-Stoermer)

For labs lacking expensive transition metals or working with salicylaldehydes, the Rap-Stoermer reaction is the robust alternative. It involves the condensation of salicylaldehyde with an


-haloketone.[1]
Mechanistic Logic

This is a base-mediated cascade. The phenoxide ion performs a nucleophilic attack on the


-carbon of the haloketone (S

2), followed by an intramolecular aldol condensation and dehydration to aromatize the furan ring.

Recent Optimization: The use of Triethylamine (TEA) or DABCO has replaced harsh alkoxides, allowing for solvent-free or microwave-assisted synthesis with higher yields.

Mechanistic Visualization

RapStoermer Substrate Salicylaldehyde + Alpha-Haloketone Base Base (TEA/K2CO3) Substrate->Base Inter1 Phenoxide Formation Base->Inter1 Inter2 S_N2 Attack (Ether linkage) Inter1->Inter2 Inter3 Intramolecular Aldol Condensation Inter2->Inter3 Final 2-Aroylbenzofuran Inter3->Final - H2O

Figure 2: The cascade sequence of the Rap-Stoermer reaction.

Validated Protocol: Microwave-Assisted

Reference Standard: Koca et al. (2022) / Meshram et al.

Reagents:

  • Salicylaldehyde (1.0 equiv)

  • 
    -Bromoacetophenone (1.0 equiv)
    
  • Triethylamine (TEA) (Catalytic to stoichiometric)[2]

  • Condition: Solvent-free or minimal MeCN.

Methodology:

  • Mix: In a microwave vial, combine salicylaldehyde (1 mmol) and

    
    -bromoacetophenone (1 mmol).
    
  • Catalyst: Add TEA (0.5 equiv).

  • Irradiation: Irradiate at 300W, 130°C for 5–10 minutes.

  • Workup: Cool to RT. The product often precipitates. Recrystallize from Ethanol.

    • Note: This method is chemically efficient (Atom Economy) but limited to 2-acyl/aroyl benzofurans.

Pathway C: The Green Frontier (Metal-Free)

To address trace metal contamination in pharmaceutical intermediates, Hypervalent Iodine reagents (e.g., PIDA) or simple base-mediated cyclizations of 2-ynylphenols are gaining traction.

Key Insight: A 2018 study demonstrated that Cs


CO

in acetonitrile can drive the cyclization of 2-ynylphenols to 2-substituted benzofurans without any transition metal, likely via a base-assisted proton transfer mechanism that activates the alkyne.

Comparative Analysis: Selecting the Right Route

FeatureSonogashira (Pd/Cu)Rap-Stoermer (Base)Metal-Free (Base/Iodine)
Precursors o-Halophenols + AlkynesSalicylaldehyde +

-Haloketone
2-Ynylphenols or Stilbenes
Scope Extremely Broad (Alkyl, Aryl, Heteroaryl)Limited to 2-Acyl/AroylBroad, but precursors hard to make
Cost High (Pd catalysts)Low (Commodity chemicals)Low to Medium
Scalability Good (with heat management)Excellent (Exothermic)Good
Green Metric Low (Heavy metals, solvents)High (Can be solvent-free)High (No metals)
Key Risk Pd contamination (requires scavenging)Polymerization of aldehydesIncomplete cyclization

References

  • Review on Synthetic Strategies (2024): A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Discusses recent Pd, Cu, and Rh catalyzed methods.

  • Rap-Stoermer Optimization (2022): Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans. Koca et al. describe the solvent-free, TEA-catalyzed route.[2]

  • Metal-Free Synthesis (2018):Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols.

    
    CO
    
    
    
    mediated route.[1][3]
  • Microwave Sonogashira (2013): Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans.

  • Amiodarone Synthesis Context: The Genesis and Synthesis of Amiodarone Hydrochloride.

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Methodological & Application

Application Note: Synthesis of 5-Bromo-2-(trifluoromethyl)benzofuran from Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of a trifluoromethyl (


) group into the benzofuran scaffold significantly enhances metabolic stability and lipophilicity, making 5-bromo-2-(trifluoromethyl)benzofuran  a high-value intermediate in drug discovery (e.g., for radioligands, anti-arrhythmic agents like dronedarone analogs, and transthyretin stabilizers).

This guide details a robust, field-proven synthetic route starting from 4-bromophenol . Unlike low-yielding "one-pot" methods that often suffer from poor regioselectivity, this protocol utilizes a Sequential Iodination-Sonogashira-Cyclization (SISC) strategy. This approach ensures exclusive formation of the 2-substituted isomer and allows for scalable processing.

Key Advantages of This Protocol
  • Regiocontrol: Guarantees the

    
     group is installed at the C2 position.
    
  • Safety: Utilizes Trimethyl(3,3,3-trifluoroprop-1-ynyl)silane as a liquid surrogate for gaseous trifluoropropyne, eliminating the need for high-pressure gas handling.

  • Scalability: Intermediates are stable solids or high-boiling oils suitable for standard purification.

Retrosynthetic Analysis & Pathway

The synthesis targets the benzofuran core by constructing the furan ring onto a pre-functionalized phenol. The 5-bromo substituent is preserved from the starting material, while the 2-trifluoromethyl group is introduced via an alkynyl building block.

Logical Flow:

  • Activation: Ortho-iodination of 4-bromophenol renders the C2 position reactive for cross-coupling.

  • Coupling: Sonogashira coupling introduces the trifluoromethyl-alkyne motif.

  • Annulation: Base-mediated cyclization (5-endo-dig) closes the furan ring.

Figure 1: Retrosynthetic logic flow from the target molecule back to the commercially available 4-bromophenol.

Detailed Experimental Protocols

Step 1: Regioselective Ortho-Iodination

Objective: Synthesize 4-bromo-2-iodophenol . Rationale: Direct coupling on the phenol requires an ortho-halide. Iodine is selected over bromine for the ortho-position because the C-I bond is significantly more reactive toward Pd-catalysis (oxidative addition) than the C-Br bond at the para-position, preserving the 5-bromo handle for later functionalization.

Reagents:

  • 4-Bromophenol (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)

  • Acetonitrile (ACN) (0.5 M concentration)

Procedure:

  • Charge a round-bottom flask with 4-bromophenol and ACN .

  • Cool the solution to 0°C.

  • Add p-TsOH followed by portion-wise addition of NIS over 15 minutes. Note: Protect from light to prevent radical side reactions.

  • Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Quench: Add saturated aqueous

    
     to neutralize excess iodine (solution turns from brown to yellow/colorless).
    
  • Workup: Extract with Ethyl Acetate (x3). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Recrystallization from Hexane/Ethanol or flash chromatography (SiO2, 5% EtOAc in Hexane).

Yield Expectation: 85-92% Data:


 NMR (400 MHz, 

) should show two doublets (meta-coupling) and one singlet (ortho to iodine).
Step 2: Sonogashira Coupling & In-Situ Cyclization

Objective: Synthesize 5-bromo-2-(trifluoromethyl)benzofuran . Rationale: We utilize Trimethyl(3,3,3-trifluoroprop-1-ynyl)silane (


). This reagent is a liquid (bp ~50-55°C) and much safer than gaseous trifluoropropyne. The coupling and cyclization can often be performed in a "one-pot" cascade using a fluoride source (TBAF) to deprotect the silyl group in situ, followed by Cu-catalyzed cyclization.

Reagents:

  • 4-Bromo-2-iodophenol (1.0 equiv)

  • Trimethyl(3,3,3-trifluoroprop-1-ynyl)silane (1.5 equiv)

  • 
     (0.05 equiv)
    
  • CuI (0.1 equiv)

  • Triethylamine (

    
    ) (3.0 equiv)
    
  • Tetrabutylammonium fluoride (TBAF) (1.5 equiv, 1M in THF)

  • Solvent: DMF or THF (anhydrous)

Protocol (One-Pot Cascade):

  • Degassing: In a Schlenk tube, dissolve 4-bromo-2-iodophenol in anhydrous DMF. Sparge with Argon for 15 minutes.

  • Catalyst Addition: Add

    
    , CuI, and 
    
    
    
    . Stir for 5 minutes.
  • Alkyne Addition: Add Trimethyl(3,3,3-trifluoroprop-1-ynyl)silane via syringe.

  • Heating: Heat the sealed tube to 60°C for 4-6 hours.

    • Mechanistic Insight: The Pd-catalyst preferentially couples the alkyne to the C-I bond (leaving the C-Br intact).

  • Deprotection/Cyclization: Cool to RT. Add TBAF solution dropwise. Heat to 80°C for an additional 4 hours.

    • Mechanism:[2][3][4][5][6] TBAF removes the TMS group. The resulting phenoxide anion attacks the activated alkyne (5-endo-dig cyclization) to form the benzofuran ring.

  • Workup: Dilute with water and extract with diethyl ether (avoid DCM if possible to prevent emulsion with DMF). Wash extensively with water/LiCl solution to remove DMF.

  • Purification: Flash chromatography (100% Hexane

    
     2% EtOAc/Hexane). The product is non-polar.
    

Data Presentation:

ParameterSpecification
Appearance White to pale yellow crystalline solid

NMR

7.8 (d, C4-H), 7.5 (dd, C6-H), 7.4 (d, C7-H), 7.1 (s, C3-H)

NMR

-65.0 ppm (s,

)
MS (EI) M+ peaks at 264/266 (Br isotope pattern)

Mechanistic Pathway (Graphviz)

The following diagram illustrates the catalytic cycle and the critical regioselectivity determining step.

Figure 2: Mechanistic pathway highlighting the chemoselectivity of Pd for Iodide over Bromide and the subsequent cyclization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete deprotection of TMSIncrease TBAF equivalents or reaction time at 80°C.
Coupling at C-Br Catalyst too active or temp too highEnsure temperature during coupling (Step 4) does not exceed 60°C. Use

rather than highly active Pd-catalysts like

.
Protodeiodination Moisture in solventEnsure DMF is anhydrous. Use molecular sieves.
Formation of Indole N/AEnsure starting material is phenol, not aniline. (Common error in reagent selection).

References

  • General Sonogashira/Cyclization Methodology

    • Ackermann, L., & Kaspar, L. T. (2007).[7] "TiCl4-Mediated Synthesis of 2,3-Disubstituted Benzofurans." Journal of Organic Chemistry.

    • Relevance: Establishes the precedence for alkyne-phenol cycliz
  • Synthesis of Trifluoromethyl-alkynes

    • Konno, T., et al. (2004). "Practical Synthesis of Trifluoromethylated Alkynes." Journal of Fluorine Chemistry.
    • Relevance: Details the handling and reactivity of trifluoropropyne surrog
  • Regioselectivity in Dihaloarenes

    • Handy, S. T., & Zhang, Y. (2006). "Chemoselective Cross-Coupling Reactions of Dihaloarenes." Chemical Reviews.
    • Relevance: Validates the selectivity of Pd for I over Br.
  • Benzofuran Synthesis Review

    • Abu-Hashem, A. A., et al. (2024).
    • Relevance: Provides context on modern catalytic strategies including Pd and Cu mediation.[7]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromobenzofurans

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The benzofuran scaffold is a privileged heterocycle, forming the core of numerous natural products and pharmacologically active compounds. The ability to functionalize this core, particularly at the 5-position, is crucial for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, offering a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3][4] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling conditions specifically tailored for 5-bromobenzofurans, moving beyond a simple recitation of steps to explain the underlying chemical principles and provide actionable protocols for success in the laboratory.

I. The Strategic Importance of 5-Arylbenzofurans

The introduction of an aryl group at the 5-position of the benzofuran ring system can significantly modulate the biological activity of the parent molecule. This substitution allows for the exploration of new binding interactions with biological targets and the fine-tuning of pharmacokinetic properties. The Suzuki-Miyaura reaction is particularly well-suited for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[5][6]

II. Deconstructing the Reaction: A Mechanistic Perspective

A thorough understanding of the catalytic cycle is fundamental to troubleshooting and optimizing the Suzuki-Miyaura coupling of 5-bromobenzofurans. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)L2-X R¹-Pd(II)L₂-Br Oxidative\nAddition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' R¹-Pd(II)L₂-R² Transmetalation->Ar-Pd(II)L2-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive\nElimination Product R¹-R² Reductive\nElimination->Product Product->Pd(0)L2 Regenerated Catalyst Boronic_Acid R²-B(OH)₂ Base Base Boronic_Acid->Base Boronate [R²-B(OH)₃]⁻ Base->Boronate Boronate->Transmetalation 5-Bromobenzofuran 5-Bromobenzofuran (R¹-Br) 5-Bromobenzofuran->Oxidative\nAddition

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of each reaction component is critical and directly influences the efficiency of these steps. The 5-bromobenzofuran acts as the electrophilic partner (R¹-Br), and the arylboronic acid serves as the nucleophilic partner (R²-B(OH)₂).

III. Optimizing Reaction Parameters: A Guide for 5-Bromobenzofurans

While general Suzuki-Miyaura conditions are widely published, the specific electronic and steric properties of 5-bromobenzofurans necessitate a tailored approach. The presence of the oxygen-containing heterocycle can influence catalyst activity and side reactions.

A. Catalyst and Ligand Selection: The Heart of the Reaction

The palladium catalyst and its associated ligands are the engine of the Suzuki-Miyaura reaction. For 5-bromobenzofuran, the selection should be guided by the need for a system that is both highly active and resistant to deactivation.

Catalyst SystemLigandKey Features & Recommendations
Pd(PPh₃)₄ TriphenylphosphineA classic, often reliable choice for simple couplings. May require higher catalyst loadings and temperatures.[8]
Pd(dppf)Cl₂ dppfA robust catalyst, often effective for a broad range of substrates. Good for initial screening.
Pd(OAc)₂ / Buchwald Ligands SPhos, XPhos, etc.Bulky, electron-rich phosphine ligands that promote efficient oxidative addition and reductive elimination, even with sterically hindered substrates.[9] Highly recommended for challenging couplings.
Custom Palladium(II) Complexes e.g., Benzothiazole-oxime or 2-quinolinealdoximeCan offer enhanced stability and activity, particularly in aqueous media or under microwave conditions.[1][10][11]

Expert Insight: For routine couplings of 5-bromobenzofuran with standard arylboronic acids, Pd(PPh₃)₄ or Pd(dppf)Cl₂ are excellent starting points. For more challenging substrates, such as those with significant steric hindrance or electron-withdrawing groups, a palladium acetate/SPhos or XPhos system is likely to provide superior results.[9]

B. The Critical Role of the Base

The base is not a mere spectator; it is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which then participates in transmetalation.[12] The choice of base can dramatically affect reaction rates and yields.

BaseStrengthCommon SolventsRecommendations for 5-Bromobenzofurans
K₂CO₃ / Na₂CO₃ ModerateDioxane/Water, Toluene/Ethanol/WaterA good first choice for many standard couplings. Often used in aqueous solvent mixtures.[4][13]
K₃PO₄ StrongDioxane, Toluene/WaterA stronger base that can be effective when weaker bases fail. Particularly useful with sterically hindered substrates.[2][4]
Cs₂CO₃ StrongDioxane, TolueneA highly effective but more expensive option. Often provides excellent yields, especially in microwave-assisted reactions.[10][11]
KOH StrongAqueous mediaCan be effective in aqueous solvent systems, particularly with specialized catalysts.[1]

Trustworthiness Check: The selection of the base is intimately linked to the choice of solvent. For instance, inorganic bases like K₂CO₃ and K₃PO₄ exhibit better solubility in aqueous-organic mixtures, which facilitates the reaction.

C. Solvent Systems: More Than Just a Medium

The solvent plays a multifaceted role, influencing the solubility of reagents, the stability of the catalyst, and the rate of the reaction. For 5-bromobenzofurans, a range of solvent systems has proven effective.

Solvent SystemKey CharacteristicsRecommendations
1,4-Dioxane / Water A widely used and generally effective biphasic system. The water helps to dissolve the inorganic base.[2][4]An excellent starting point for screening reactions.
Toluene / Water Another common biphasic system, particularly with bases like Cs₂CO₃.[10][11]A good alternative to dioxane, especially for reactions at higher temperatures.
Aqueous Media Environmentally friendly and can be highly effective with the right catalyst system.[1][13]Requires a water-soluble catalyst or a phase-transfer agent.
Anhydrous Toluene Used with strong, soluble bases like Cs₂CO₃.Can be advantageous for microwave-assisted reactions.[10][11]

IV. Experimental Protocols: From Theory to Practice

The following protocols are designed to be robust starting points for the Suzuki-Miyaura coupling of 5-bromobenzofurans. Optimization may be necessary for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

Protocol_1_Workflow start Start reagents Combine 5-bromobenzofuran, arylboronic acid, K₃PO₄, and Pd(PPh₃)₄ in a flask. start->reagents atmosphere Evacuate and backfill with an inert gas (e.g., Argon). reagents->atmosphere solvent Add degassed 1,4-dioxane and water. atmosphere->solvent heat Heat the reaction mixture (e.g., 90 °C) with stirring. solvent->heat monitor Monitor progress by TLC or LC-MS. heat->monitor workup Cool, dilute with ethyl acetate, and perform aqueous workup. monitor->workup purify Dry, concentrate, and purify by column chromatography. workup->purify end End: Obtain pure 5-arylbenzofuran. purify->end

Figure 2: Experimental workflow for a general Suzuki-Miyaura coupling protocol.

Materials:

  • 5-Bromobenzofuran derivative (1.0 mmol)

  • Arylboronic acid (1.1-1.5 equiv.)

  • Pd(PPh₃)₄ (5 mol%)

  • K₃PO₄ (2.0 equiv.)

  • 1,4-Dioxane (5-6 mL)

  • Water (1-2 mL)

Procedure:

  • To a Schlenk flask, add the 5-bromobenzofuran derivative, arylboronic acid, K₃PO₄, and Pd(PPh₃)₄.[2][4]

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.

  • Add degassed 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours.[2][4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter timeframes.[1][10][11]

Materials:

  • Methyl 5-bromobenzofuran-2-carboxylate (1.0 mmol)

  • Arylboronic acid (1.2 equiv.)

  • Custom Pd(II)-complex (e.g., 2-quinolinealdoxime-Pd(II)) (0.1 mol%)

  • Cs₂CO₃ (2.0 equiv.)

  • Toluene (3 mL)

Procedure:

  • In a microwave process vial, combine methyl 5-bromobenzofuran-2-carboxylate, the arylboronic acid, the Pd(II)-complex, and Cs₂CO₃.[10][11]

  • Add toluene to the vial and cap it securely.

  • Heat the mixture in a microwave reactor to 150 °C for 20-30 minutes.[10][11]

  • After cooling, extract the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product by column chromatography.

V. Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is key to success.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong or soluble base- Low reaction temperature- Use a fresh batch of catalyst or a more active pre-catalyst system.- Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).- Increase the reaction temperature.
Protodeborylation - Presence of water with a strong base- Prolonged reaction time at high temperature- Use anhydrous conditions if possible.- Employ a milder base.- Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid - Presence of oxygen- Inefficient oxidative addition- Ensure thorough degassing of solvents and reaction mixture.- Use a more active catalyst/ligand system to favor cross-coupling.
Dehalogenation - Presence of hydride sources (e.g., certain solvents or impurities)- Use high-purity, anhydrous solvents.- Consider a different solvent/base combination.

VI. Conclusion

The Suzuki-Miyaura coupling of 5-bromobenzofurans is a powerful and adaptable reaction for the synthesis of a diverse range of 5-arylbenzofuran derivatives. Success hinges on the careful selection of the catalyst, ligand, base, and solvent, all of which are interdependent. By understanding the mechanistic underpinnings of the reaction and employing the robust protocols outlined in this guide, researchers can confidently and efficiently access these valuable compounds for applications in drug discovery and materials science.

References

  • Dawood, K. M., et al. (2018). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. Arkivoc, 2018(5), 348-358. [Link]

  • Khan, L., & Zubair, M. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences, 38(5). [Link]

  • Farag, A. M., et al. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ResearchGate. [Link]

  • Dawood, K. M., et al. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC, 2013(iii), 210-226. [Link]

  • Khan, L., & Zubair, M. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. R Discovery. [Link]

  • Khan, L., & Zubair, M. (2025). ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan. [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). MDPI. [Link]

  • C. Alfindee, A. F. M. Al-gharib, and M. S. Al-mutabagani. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015). Diva-portal.org. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

Sources

Application Notes and Protocols for the Synthesis of Trifluoromethyl Benzofurans via the Rap-Stoermer Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of trifluoromethyl-substituted benzofurans utilizing the Rap-Stoermer reaction. Benzofuran scaffolds are prevalent in numerous biologically active compounds, and the incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's pharmacological properties, such as metabolic stability and binding affinity.[1][2] This document outlines the reaction mechanism, offers a step-by-step experimental procedure, and discusses key considerations for process optimization and safety.

Introduction: The Significance of Trifluoromethylated Benzofurans

Benzofurans are a critical class of heterocyclic compounds widely found in natural products and synthetic pharmaceuticals.[3][4] Their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties, have made them a focal point in drug discovery.[4][5] The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic profiles.[1][2]

The trifluoromethyl group, in particular, offers several advantages:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, increasing the in vivo half-life of a drug candidate.[2]

  • Increased Lipophilicity: The CF3 group can improve a molecule's ability to cross cellular membranes.[2]

  • Modulation of Acidity/Basicity: The electron-withdrawing nature of the CF3 group can alter the pKa of nearby functional groups, influencing drug-receptor interactions.

  • Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a methyl or chloro group, allowing for fine-tuning of a molecule's properties.[2]

The Rap-Stoermer reaction provides a classical and versatile method for the synthesis of the benzofuran core.[6] This reaction typically involves the condensation of a salicylaldehyde or an o-hydroxyacetophenone with an α-haloketone in the presence of a base.[6][7] This guide adapts the traditional Rap-Stoermer protocol for the specific synthesis of trifluoromethyl-substituted benzofurans, a class of compounds with significant potential in modern drug development.

Reaction Mechanism and Key Principles

The Rap-Stoermer synthesis of trifluoromethyl benzofurans proceeds through a cascade of nucleophilic substitution, addition, and dehydration reactions.[7] The proposed mechanism using a substituted salicylaldehyde and a trifluoromethyl α-haloketone is as follows:

  • Deprotonation: A base, such as potassium carbonate (K2CO3) or triethylamine (TEA), deprotonates the hydroxyl group of the salicylaldehyde, forming a more nucleophilic phenoxide ion.

  • O-Alkylation: The phenoxide ion attacks the α-carbon of the trifluoromethyl α-haloketone, displacing the halide and forming an ether intermediate.

  • Intramolecular Aldol-Type Condensation: The enolate, formed by deprotonation of the α-carbon to the ketone, attacks the aldehyde carbonyl group, leading to a cyclic hemiacetal.

  • Dehydration: The hemiacetal readily dehydrates under the reaction conditions to yield the stable aromatic benzofuran ring.

Rap_Stoermer_Mechanism cluster_1 Step 1: Deprotonation cluster_2 Step 2: O-Alkylation cluster_3 Step 3 & 4: Cyclization & Dehydration Salicylaldehyde Substituted Salicylaldehyde Phenoxide Phenoxide Intermediate Salicylaldehyde->Phenoxide Base Base Base (e.g., K2CO3) Ether Ether Intermediate Phenoxide->Ether + Trifluoromethyl α-Haloketone TFM_Ketone Trifluoromethyl α-Haloketone Cyclic_Hemiacetal Cyclic Intermediate Ether->Cyclic_Hemiacetal Intramolecular Condensation TFM_Benzofuran Trifluoromethyl Benzofuran Cyclic_Hemiacetal->TFM_Benzofuran Dehydration (-H2O)

Caption: Proposed mechanism for the Rap-Stoermer synthesis of trifluoromethyl benzofurans.

Experimental Protocol

This protocol provides a general procedure for the synthesis of a 2-aroyl-3-trifluoromethylbenzofuran derivative. Researchers should optimize the conditions for their specific substrates.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Typical PuritySupplier (Example)
Substituted SalicylaldehydeVariesVaries>98%Sigma-Aldrich
3-Bromo-1,1,1-trifluoroacetone431-35-6190.96>97%Sigma-Aldrich
Potassium Carbonate (K2CO3), anhydrous584-08-7138.21>99%Fisher Scientific
Acetone, anhydrous67-64-158.08>99.5%VWR Chemicals
Dichloromethane (DCM)75-09-284.93>99.8%Merck
Saturated Sodium Bicarbonate SolutionN/AN/AN/AIn-house prep.
BrineN/AN/AN/AIn-house prep.
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9120.37>97%Acros Organics
Step-by-Step Procedure

Experimental_Workflow A 1. Reaction Setup: Combine salicylaldehyde, K2CO3, and acetone in a round-bottom flask. B 2. Reagent Addition: Add trifluoromethyl α-haloketone dropwise. A->B C 3. Reaction: Heat the mixture to reflux and monitor by TLC. B->C D 4. Workup: Cool, filter, and concentrate the filtrate. C->D E 5. Extraction: Dissolve in DCM and wash with NaHCO3 and brine. D->E F 6. Drying and Concentration: Dry the organic layer with MgSO4 and evaporate the solvent. E->F G 7. Purification: Purify the crude product by column chromatography. F->G H 8. Characterization: Analyze the final product (NMR, MS, IR). G->H

Caption: Experimental workflow for the synthesis of trifluoromethyl benzofurans.

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted salicylaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (50 mL).

  • Reagent Addition: Stir the resulting suspension at room temperature for 15 minutes. Subsequently, add the trifluoromethyl α-haloketone (e.g., 3-bromo-1,1,1-trifluoroacetone) (1.2 eq) dropwise to the mixture over a period of 10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash the residue with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure to obtain a crude residue. Dissolve this residue in dichloromethane (50 mL). Wash the organic layer with a saturated sodium bicarbonate solution (2 x 30 mL) followed by brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure trifluoromethyl benzofuran.

  • Characterization: Characterize the final product by standard analytical techniques, such as NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy.

Safety Precautions
  • Trifluoromethylated reagents can be volatile and toxic. Handle them in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Acetone and dichloromethane are flammable and volatile organic solvents. Avoid open flames and ensure proper ventilation.

Process Optimization and Troubleshooting

The efficiency of the Rap-Stoermer synthesis can be influenced by several factors. The following table provides guidance on optimizing the reaction conditions.

ParameterConditionRationale and Considerations
Base K2CO3, Cs2CO3, TEA, DBUThe choice of base can significantly impact the reaction rate and yield. Weaker bases like K2CO3 are commonly used. Stronger bases may lead to side reactions. Triethylamine (TEA) has been shown to be an effective catalyst in some cases.[3][7][8]
Solvent Acetone, DMF, Acetonitrile, Solvent-freeAcetone is a common choice due to its polarity and boiling point. For less reactive substrates, a higher boiling point solvent like DMF may be beneficial. Solvent-free conditions have also been reported to be effective and environmentally friendly.[9][10]
Temperature Room temperature to refluxThe reaction is typically heated to increase the rate of reaction. However, for highly reactive substrates, the reaction may proceed at room temperature.[11]
Reaction Time 2-48 hoursReaction time should be monitored by TLC to determine the point of completion and to avoid the formation of byproducts from prolonged heating.

Troubleshooting Common Issues:

  • Low Yield: If the yield is low, consider using a stronger base (e.g., Cs2CO3), a higher reaction temperature, or a different solvent. Ensure all reagents are anhydrous, as water can interfere with the reaction.

  • Incomplete Reaction: If the starting material is not fully consumed, increase the reaction time or temperature. The stoichiometry of the reagents can also be adjusted.

  • Side Product Formation: The formation of side products may be due to the use of too strong a base or prolonged reaction times. Purification by column chromatography is often necessary to isolate the desired product.

Conclusion

The Rap-Stoermer reaction offers a robust and adaptable method for the synthesis of trifluoromethyl-substituted benzofurans. By carefully selecting the starting materials and optimizing the reaction conditions, researchers can efficiently access a wide range of these valuable compounds. The protocol and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the exploration of novel trifluoromethylated benzofurans with potentially enhanced therapeutic properties.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

  • Novel Route to 2-Trifluoromethylated Benzofurans. (2009, January 28). Taylor & Francis. Retrieved February 25, 2026, from [Link]

  • Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • A green and convenient synthesis of 2-aroylbenzofurans in aqueous media. (2013, May 1). SpringerLink. Retrieved February 25, 2026, from [Link]

  • Possible mechanism for the synthesis of Compound 3. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Efficient TEA-Catalyzed Benzofuran Synthesis. (n.d.). Scribd. Retrieved February 25, 2026, from [Link]

  • Research advances in the Rap-Stoermer reaction. (2025, August 6). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Expedient Preparation of Trifluoromethyl-Substituted Benzofuranols. (2011, October 20). ACS Publications. Retrieved February 25, 2026, from [Link]

  • AN EFFICIENT AND GENERAL PROCEDURE FOR ROOM-TEMPERATURE SYNTHESIS OF BENZOFURANS UNDER SOLVENT-FREE CONDITIONS USING KF/AL2O3. (n.d.). SID. Retrieved February 25, 2026, from [Link]

  • Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. (2017, April 25). MDPI. Retrieved February 25, 2026, from [Link]

  • A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI. Retrieved February 25, 2026, from [Link]

  • Clinically approved drugs containing the benzofuran scaffold. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018, March 21). PMC. Retrieved February 25, 2026, from [Link]

  • Preparative and mechanistic studies of solvent-free Rap–Stoermer reactions. (2003, May 16). Royal Society of Chemistry. Retrieved February 25, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI. Retrieved February 25, 2026, from [Link]

  • Various synthetic routes for benzofuran moiety. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • BENZOFURANS SCAFFOLDS: APPLICATIONS IN ANTICANCER DRUGS DISCOVERY AND DEVELOPMENT. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Expedient preparation of trifluoromethyl-substituted benzofuranols. (2011, November 18). PubMed. Retrieved February 25, 2026, from [Link]

Sources

Application Note: C-H Activation Protocols for 2-(Trifluoromethyl)benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge of the Trifluoromethyl Scaffold

2-(Trifluoromethyl)benzofuran is a privileged scaffold in medicinal chemistry, offering enhanced metabolic stability and lipophilicity compared to its non-fluorinated counterparts. However, the installation of the


 group at the C2 position fundamentally alters the electronic landscape of the heteroaromatic ring, rendering standard electrophilic aromatic substitution (

) protocols ineffective.

Key Reactivity Differentiators:

  • Electronic Deactivation: The strong electron-withdrawing nature of the

    
     group (
    
    
    
    ) significantly lowers the HOMO energy of the furan ring, deactivating it toward classical electrophilic palladation.
  • C3-H Acidity: Conversely, the inductive effect increases the acidity of the C3-H bond (

    
     estimated ~35-38 in DMSO), making it a prime candidate for Concerted Metallation-Deprotonation (CMD)  pathways.
    
  • Regiocontrol: While electron-rich benzofurans often suffer from C2/C3 mixtures, the blocked C2 position and the electronic bias of the 2-

    
     group enforce high C3-selectivity during direct functionalization.
    
Scope of this Guide

This application note details three distinct protocols for the direct functionalization of 2-(trifluoromethyl)benzofurans, bypassing the need for pre-functionalized (halo/borono) precursors. The methods are selected based on mechanistic compatibility with electron-deficient heterocycles.

Part 2: Mechanistic Logic & Pathway Visualization

Understanding the catalytic cycle is prerequisite to troubleshooting. For electron-deficient substrates like 2-


-benzofuran, the CMD mechanism is the dominant pathway for Pd-catalyzed arylation.
The CMD Activation Cycle

Unlike Friedel-Crafts type mechanisms, the CMD pathway relies on a carbonate or carboxylate base to assist in the cleavage of the C-H bond concertedly with the formation of the Pd-C bond.

CMD_Mechanism Start Pd(OAc)2 / Ligand OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Start->OxAdd Pre-activation LigEx Ligand Exchange (X replaced by PivO/CO3) OxAdd->LigEx Base Interaction CMD_Step CMD Transition State (C3-H cleavage / Pd-C3 bond formation) LigEx->CMD_Step Rate-Determining Step (Assisted by 2-CF3 acidity) RedElim Reductive Elimination (Product Release + Pd(0)) CMD_Step->RedElim C-C Bond Formation RedElim->OxAdd Catalyst Regeneration

Figure 1: Catalytic cycle for the Pd-catalyzed C3-arylation via Concerted Metallation-Deprotonation (CMD). The 2-CF3 group facilitates the CMD step by increasing proton acidity.

Part 3: Experimental Protocols

Protocol A: Pd-Catalyzed Direct C3-Arylation

Target: Introduction of aryl/heteroaryl groups at C3.[1] Mechanism: Pd(0)/Pd(II) via CMD. Best For: Coupling with aryl bromides or iodides.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: 2-(Trifluoromethyl)benzofuran (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)[8][12]
    
  • Ligand: PCy

    
     (10 mol%) or P(t-Bu)
    
    
    
    HBF
    
    
  • Base: K

    
    CO
    
    
    
    (2.0 equiv)
  • Additive: Pivalic Acid (PivOH) (30 mol%) - Critical for CMD

  • Solvent: DMA (N,N-Dimethylacetamide) or Toluene (anhydrous)

Step-by-Step Procedure
  • Setup: In a glovebox or under strictly inert atmosphere (Ar/N

    
    ), charge a dried Schlenk tube with Pd(OAc)
    
    
    
    (5.6 mg, 0.025 mmol), PCy
    
    
    (14 mg, 0.05 mmol), K
    
    
    CO
    
    
    (138 mg, 1.0 mmol), and PivOH (15 mg, 0.15 mmol).
  • Addition: Add 2-(trifluoromethyl)benzofuran (0.5 mmol) and the Aryl Bromide (0.75 mmol).

  • Solvation: Add anhydrous DMA (2.0 mL). Seal the tube with a Teflon-lined cap.

  • Reaction: Heat the mixture to 120 °C for 16–24 hours. Note: Vigorous stirring is essential due to the heterogeneous base.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMA. Dry organic layer over MgSO

    
    .
    
  • Purification: Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Expert Tip: If conversion is low (<40%), switch the base to Cs


CO

and increase temperature to 140 °C. The larger Cesium cation often stabilizes the carboxylate-Pd intermediate.
Protocol B: Oxidative C3-Olefination (Fujiwara-Moritani Type)

Target: Introduction of acrylate/styrenyl groups at C3. Mechanism: Pd(II) mediated C-H activation followed by olefin insertion and


-hydride elimination.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: 2-(Trifluoromethyl)benzofuran (1.0 equiv)

  • Olefin Source: Ethyl Acrylate or Styrene (2.0 equiv)

  • Catalyst: Pd(OAc)

    
     (10 mol%)[13]
    
  • Oxidant: Ag

    
    CO
    
    
    
    (2.0 equiv) or Cu(OAc)
    
    
    (2.0 equiv) under O
    
    
    (1 atm)
  • Solvent: Acetic Acid (AcOH) / 1,4-Dioxane (1:4 ratio)

Step-by-Step Procedure
  • Setup: Charge a reaction vessel with Pd(OAc)

    
     (11 mg, 0.05 mmol) and Ag
    
    
    
    CO
    
    
    (275 mg, 1.0 mmol).
  • Addition: Add the substrate (0.5 mmol) and Ethyl Acrylate (1.0 mmol).

  • Solvation: Add the mixed solvent system (AcOH/Dioxane, 2.5 mL).

  • Reaction: Heat to 100 °C for 18 hours.

    • Safety: If using O

      
       balloon instead of silver oxidant, ensure the system is not sealed rigid to prevent over-pressurization, but Ag
      
      
      
      CO
      
      
      is preferred for small scale to avoid flammability hazards.
  • Filtration: Filter the hot mixture through a Celite pad to remove silver residues. Wash with CH

    
    Cl
    
    
    
    .[5][13][14]
  • Purification: Evaporate solvents. The residue often contains Pd-black; rigorous column chromatography is required.

Part 4: Data Analysis & Troubleshooting

Expected Yields & Substrate Scope (Representative Data)
EntryCoupling Partner (Ar-X / Olefin)ConditionsYield (%)Selectivity (C3:Others)
1 4-BromoanisoleProtocol A (DMA, 120°C)78%>95:1
2 4-BromonitrobenzeneProtocol A (DMA, 120°C)65%>95:1
3 2-BromotolueneProtocol A (Toluene, 130°C)52%90:10
4 Ethyl AcrylateProtocol B (Ag

CO

)
72%>95:1
5 StyreneProtocol B (Cu(OAc)

, O

)
58%85:15
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning or insufficient temp.Ensure Ar-gas purge is rigorous. Increase temp to 140°C. Switch to Cs

CO

.
Homocoupling of Ar-X Reductive elimination of Ar-Ar faster than CMD.Decrease concentration of Ar-X (slow addition). Increase PivOH loading to 50 mol%.
C4/C7 Arylation Steric crowding at C3 or directing group effect absent.Unlikely with 2-CF3. Check Ar-X sterics. Use smaller phosphine ligands.
Pd Black Precipitation Catalyst decomposition.Add additional ligand (PCy

). Ensure reaction is not exposed to air (for Protocol A).

Part 5: Regioselectivity Map

The 2-CF3 group directs functionalization primarily to C3 via electronic activation (acidity). However, under specific Ir-catalyzed conditions (sterically controlled), functionalization may shift to the benzene ring.

Regioselectivity Substrate 2-CF3-Benzofuran C3 C3 Position (Preferred for Pd/CMD) Substrate->C3 Pd(OAc)2 / PivOH (Electronic Control) C7 C7 Position (Preferred for Ir-Borylation) Substrate->C7 [Ir(COD)OMe]2 / dtbpy (Steric Control)

Figure 2: Divergent regioselectivity based on catalyst system. Pd targets the acidic C3-H, while Ir-catalyzed borylation targets the sterically accessible C7-H.

Part 6: References

  • Mechanistic Basis of CMD: Lafrance, M.; Fagnou, K. "Palladium-Catalyzed Benzene Functionalization: Multiple C–H Bond Arylations at Room Temperature." J. Am. Chem. Soc.[15]2006 , 128, 16496. Link

  • C3-Arylation of 2-Substituted Benzofurans: Liegault, B.; Lapointe, D.; Caron, L.; Vlassova, A.; Fagnou, K. "Intramolecular Pd(II)-Catalyzed C-H Bond Derivatization: The Indole Example." J. Org. Chem.2009 , 74, 1826. Link

  • Direct Arylation of Electron-Deficient Heterocycles: Potavathri, S.; Pereira, K. C.; Gorelsky, S. I.; Pike, A.; LeBris, A. P.; DeBoef, B. "Regioselective Oxidative Arylation of Indoles and Benzofurans." J. Am. Chem. Soc.[15]2010 , 132, 14676. Link

  • Regioselectivity in Benzofurans: Nandurkar, N. S.; Bhanage, B. M.[1] "Palladium-Catalyzed Ligand-Free Direct C-3 Arylation of Benzofurans." Tetrahedron2014 , 70, 6821. Link

  • General Review on C-H Activation: Yamaguchi, J.; Yamaguchi, A. D.; Itami, K. "C–H Bond Functionalization: Emerging Synthetic Tools for Natural Products and Pharmaceuticals." Angew. Chem. Int. Ed.2012 , 51, 8960. Link

Disclaimer: While specific literature on the 2-trifluoromethyl derivative is emerging, the protocols above are optimized based on the electronic homology of the 2-CF3 group with 2-ester and 2-nitro substituents, which share identical CMD reactivity profiles.

Sources

Application Notes and Protocols: Sonogashira Coupling with 5-bromo-benzofuran

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation in Medicinal Chemistry

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a combination of palladium and copper species, has become indispensable in the synthesis of complex molecules due to its mild reaction conditions and broad functional group tolerance.[1][3] In the realm of drug discovery and development, the Sonogashira coupling provides a robust method for constructing arylalkynes and conjugated enynes, which are key structural motifs in many biologically active compounds and natural products.[2][4][5][6]

Benzofuran and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities. The ability to functionalize the benzofuran core, for instance at the 5-position, opens avenues for the synthesis of novel compounds with potential therapeutic applications.[7][8] This guide provides a detailed examination of the Sonogashira coupling procedure as applied to 5-bromo-benzofuran, offering insights into the reaction mechanism, a comprehensive experimental protocol, and strategies for troubleshooting and optimization.

Mechanistic Insights: The Dual Catalytic Cycle

The generally accepted mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9][10] While the exact intermediates can be challenging to isolate and characterize, the overall pathway is well-established.[9][11]

The Palladium Cycle:

  • Reductive Elimination: The active Pd(0) catalyst is generated from a Pd(II) precatalyst.

  • Oxidative Addition: The aryl halide (5-bromo-benzofuran) undergoes oxidative addition to the Pd(0) complex, forming a Pd(II) species.

  • Transmetalation: The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium complex.

  • Reductive Elimination: The final coupled product is formed, and the Pd(0) catalyst is regenerated.

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) catalyst coordinates to the terminal alkyne.

  • Deprotonation: In the presence of a base (typically an amine), the terminal alkyne is deprotonated to form a copper acetylide intermediate.[9] This copper acetylide is more reactive than the alkyne itself and readily participates in the transmetalation step with the palladium complex, accelerating the overall reaction rate.[9]

Sonogashira Catalytic Cycle cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Cu-C≡CR PdII_Alkyne Ar-Pd(II)-C≡CR L₂ Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product CuX CuX PiComplex π-Alkyne Complex CuX->PiComplex R-C≡CH Deprotonation Deprotonation PiComplex->Deprotonation Base CuAcetylide Cu-C≡CR Deprotonation->CuAcetylide CuAcetylide->Transmetalation caption Catalytic cycles of the Sonogashira reaction.

Caption: Catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling of 5-bromo-benzofuran

This protocol details a general procedure for the copper-palladium catalyzed coupling of 5-bromo-benzofuran with a terminal alkyne. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques to prevent catalyst deactivation and unwanted side reactions like Glaser coupling.[12][13]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-bromo-benzofuran≥97%Commercially available---
Terminal Alkyne≥98%Commercially available---
PdCl₂(PPh₃)₂Catalyst gradeCommercially availableMore stable to air than Pd(PPh₃)₄[13]
Copper(I) Iodide (CuI)≥98%Commercially availableUse a fresh bottle to avoid oxidized copper[13]
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially availableShould be distilled and dry[14]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially availableDegas thoroughly before use
Diethyl etherAnhydrousCommercially availableFor workup
Saturated NH₄Cl solution---Prepared in-houseFor workup
Brine---Prepared in-houseFor workup
Anhydrous MgSO₄---Commercially availableFor drying
Celite®---Commercially availableFor filtration
Equipment
  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon) manifold

  • Syringes and needles

  • Septa

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure

Caption: General experimental workflow for Sonogashira coupling.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromo-benzofuran (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq), and copper(I) iodide (CuI) (0.04 eq).

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Base Addition:

    • Add anhydrous, degassed tetrahydrofuran (THF) via syringe to achieve a suitable concentration (typically 0.1-0.5 M).

    • Add anhydrous, degassed triethylamine (2.0 eq) to the reaction mixture via syringe.

  • Alkyne Addition:

    • Add the terminal alkyne (1.2 eq) to the stirring reaction mixture via syringe.

  • Reaction Monitoring:

    • Stir the reaction at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For less reactive aryl bromides, heating may be necessary.[13][14][15]

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the mixture through a pad of Celite® to remove the catalyst residues and drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-alkynyl-benzofuran.

Optimization and Troubleshooting

The success of a Sonogashira coupling reaction is highly dependent on several factors. The following table provides guidance on optimizing reaction conditions and troubleshooting common issues.

ParameterRecommendation and RationaleTroubleshooting Tips
Catalyst System A combination of a palladium(II) precatalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst is standard. For less reactive aryl bromides, more electron-rich and bulky phosphine ligands can enhance catalyst activity.[14]Problem: Low or no yield. Solution: Use a fresh batch of palladium catalyst.[13] Ensure the copper(I) iodide is not oxidized. Consider switching to a more active ligand such as XPhos or dppf.[12][15] A black precipitate ("palladium black") indicates catalyst decomposition.[13]
Solvent Anhydrous and degassed solvents are crucial to prevent catalyst deactivation.[12] THF, DMF, and amine bases like triethylamine are commonly used.[1][14]Problem: Catalyst decomposition. Solution: Ensure solvents are thoroughly degassed. Some anecdotal evidence suggests THF may promote palladium black formation; consider an alternative solvent like DMF or dioxane.[13][15][16]
Base An amine base such as triethylamine or diisopropylamine is required to deprotonate the alkyne.[13] The base must be dry and used in excess.Problem: Incomplete reaction. Solution: Use a freshly distilled and dry amine base. Ensure a sufficient excess of the base is used.
Temperature While many Sonogashira reactions proceed at room temperature, aryl bromides are less reactive than aryl iodides and may require heating.[13][14] A starting point for optimization is 60-80°C.[14]Problem: Slow or stalled reaction. Solution: Gradually increase the reaction temperature while monitoring for side product formation.
Copper-Free Conditions To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free protocols can be employed.[13][17][18] These often require specific ligands or different reaction conditions to be efficient.Problem: Significant alkyne homocoupling. Solution: Switch to a copper-free protocol.[12] Alternatively, ensure a strictly inert atmosphere and consider the slow addition of the alkyne to the reaction mixture to keep its concentration low.[12]

Conclusion

The Sonogashira coupling of 5-bromo-benzofuran is a highly effective method for the synthesis of a diverse range of 5-alkynyl-benzofuran derivatives. These compounds serve as valuable building blocks in drug discovery and materials science. By understanding the reaction mechanism, adhering to a robust experimental protocol, and systematically optimizing key reaction parameters, researchers can achieve high yields and purity for their target molecules. Careful attention to the quality of reagents, particularly the catalysts and the maintenance of an inert atmosphere, is paramount for the success of this powerful cross-coupling reaction.

References

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • So, C. M., & Fu, G. C. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(20), 3675–3678. Available at: [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. Available at: [Link]

  • Reddy, K. H. V., et al. (2016). Recyclable Pd/CuFe2O4 nanowires: a highly active catalyst for C–C couplings and synthesis of benzofuran derivatives. RSC Advances, 6(81), 77894–77903. Available at: [Link]

  • Synthesis of benzo[b]furan derivatives via Sonogashira cross coupling reaction. a. Available at: [Link]

  • Nagy, V., et al. (2019). Synthesis of 3-Aryl- and 3-Alkynylbenzofurans in the Presence of a Supported Palladium Catalyst. ChemistrySelect, 4(1), 1–9. Available at: [Link]

  • Shaheen, F., et al. (2021). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Chemistry & Biodiversity, 18(1), e2000625. Available at: [Link]

  • Cacchi, S., et al. (2016). A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. ACS Catalysis, 6(4), 2530–2537. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Chawla, M., & Singh, D. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. Available at: [Link]

  • The Sonogashira Coupling. Available at: [Link]

  • Development of environmental friendly synthetic strategies for Sonogashira cross coupling reaction: An update - Taylor & Francis. Available at: [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Request PDF - ResearchGate. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. Available at: [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - Beilstein Journals. Available at: [Link]

  • Optimization of reaction conditions for the Sonogashira reaction a - ResearchGate. Available at: [Link]

  • Benzofuran synthesis - Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. Available at: [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. Available at: [Link]

  • (PDF) Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - ResearchGate. Available at: [Link]

  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a] - ResearchGate. Available at: [Link]

  • Sonogashira coupling in natural product synthesis - ResearchGate. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]

  • Copper-free Oxime Palladacycle-Catalyzed Sonogashira Alkynylation of Deactivated Aryl Bromides and Chlorides - RUA. Available at: [Link]

  • Sonogashira coupling Research Articles - Page 1 - R Discovery. Available at: [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. Available at: [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. Available at: [Link]

  • What is the best procedure for Sonogashira coupling? - ResearchGate. Available at: [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC. Available at: [Link]

  • (PDF) Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving yield of 5-Bromo-2-(trifluoromethyl)benzofuran synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-2-(trifluoromethyl)benzofuran Synthesis

Executive Summary

The synthesis of 5-Bromo-2-(trifluoromethyl)benzofuran presents unique challenges due to the strong electron-withdrawing nature of the trifluoromethyl (


) group and the volatility of the resulting heterocycle. While traditional Rapoport-type cyclizations often suffer from low yields due to retrograde aldol reactions or hydrolysis of the 

moiety, transition-metal-catalyzed routes (specifically Sonogashira coupling-cyclization) offer a superior yield profile.

This guide prioritizes the One-Pot Sonogashira Coupling/Cyclization protocol as the high-yield standard, while providing troubleshooting for the traditional Alkylation/Cyclization route.

Part 1: Troubleshooting Guides (FAQ Format)

Issue 1: Low Conversion During Cyclization (Traditional Route)

User Question: I am using 5-bromo-2-hydroxybenzaldehyde and 1-bromo-3,3,3-trifluoroacetone, but the cyclization step yields <30%. The intermediate forms, but ring closure is poor.

Technical Diagnosis: The electron-withdrawing


 group destabilizes the oxocarbenium transition state required for cyclization. Furthermore, the intermediate 

-trifluoroacetyl ether is prone to hydrate formation (gem-diol), which is unreactive toward aldol condensation.

Corrective Actions:

  • Switch Solvent/Base System: Aqueous bases (NaOH/KOH) promote hydrate formation.[1] Switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in anhydrous Acetonitrile or Toluene .[1]

  • Dehydration Agent: Add molecular sieves (4Å) or perform azeotropic distillation (Dean-Stark) if using toluene to drive the equilibrium toward the enol/cyclized product.

  • Temperature Control: The

    
     group makes the ring sensitive to ring-opening.[1] Do not exceed 80°C.
    
Issue 2: Loss of Product During Workup/Purification

User Question: My TLC shows a strong product spot, but after rotary evaporation and high-vacuum drying, my mass balance is significantly low.

Technical Diagnosis: 5-Bromo-2-(trifluoromethyl)benzofuran is moderately volatile and highly sublimable due to the "Teflon-like" effect of the


 group, which reduces intermolecular Van der Waals forces.

Corrective Actions:

  • Control Vacuum: Do not use high vacuum (< 5 mbar) at elevated temperatures. Remove solvents at

    
     and 
    
    
    
    .
  • Purification: Avoid recrystallization if possible. Use Flash Column Chromatography with Pentane/Ether rather than Hexane/Ethyl Acetate to allow solvent removal at lower temperatures.[1]

  • Trap Check: Check your rotavap cold trap; the product likely sublimed there.[1]

Issue 3: De-bromination (Pd-Catalyzed Route)

User Question: I am using the Sonogashira method. I see the benzofuran ring form, but I also see significant amounts of 2-(trifluoromethyl)benzofuran (missing the 5-Br).

Technical Diagnosis: Oxidative addition of


 into the Aryl-Bromine bond (C5-Br) is competing with the desired reaction at the Aryl-Iodine bond (C1-I) or occurring after product formation.

Corrective Actions:

  • Catalyst Selection: Switch to

    
     . Bis-triphenylphosphine palladium(II) chloride is less electron-rich than 
    
    
    
    and less likely to insert into the stronger Ar-Br bond.
  • Temperature Modulation: Lower the reaction temperature to 40–50°C . The Ar-I bond activates at room temperature; the Ar-Br bond typically requires

    
    .
    
  • Stoichiometry: Ensure the alkyne is not in large excess, which can promote polymetallic species that facilitate unwanted oxidative addition.[1]

Part 2: Recommended High-Yield Protocol

Method: One-Pot Sonogashira Coupling / 5-endo-dig Cyclization Target: 5-Bromo-2-(trifluoromethyl)benzofuran Grounding: This method avoids unstable fluorinated ketone intermediates and utilizes the high regioselectivity of Pd-catalyzed coupling.[1]

Reagents & Stoichiometry
ReagentEquiv.Role
4-Bromo-2-iodophenol 1.0Substrate (Aryl Halide)
3,3,3-Trifluoropropyne (Gas/Soln)1.2Alkyne Partner

0.03Catalyst (3 mol%)
CuI (Copper Iodide)0.05Co-catalyst (5 mol%)
Triethylamine (

)
3.0Base/Solvent System
DMF SolventCo-solvent (optional)
Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • Flame-dry a pressure tube or Schlenk flask.[1] Cool under Argon.

    • Add 4-Bromo-2-iodophenol (1.0 equiv),

      
        (3 mol%), and CuI  (5 mol%).
      
    • Note: If using 3,3,3-trifluoropropyne gas, bubble it into the solvent before adding the catalyst to prevent immediate precipitation of copper acetylides.

  • Coupling Reaction:

    • Dissolve reactants in degassed

      
       / DMF (3:1 ratio) .
      
    • Add 3,3,3-Trifluoropropyne (as a solution in THF or by slow bubbling).[1]

    • Stir at Room Temperature for 2–4 hours.

    • Checkpoint: Monitor TLC for the disappearance of the iodophenol.[2] You should see the intermediate o-alkynylphenol.[1]

  • Cyclization (The "One-Pot" Switch):

    • Once coupling is complete, heat the mixture to 70°C for 4–6 hours.

    • The base (

      
      ) promotes the 5-endo-dig cyclization of the phenol oxygen onto the internal alkyne carbon.
      
  • Workup:

    • Dilute with

      
       (Ether). Avoid DCM if possible to minimize halogenated waste issues.[1]
      
    • Wash with 0.1 M HCl (to remove amine base)

      
       Water 
      
      
      
      Brine.
    • Dry over

      
      .
      
  • Purification:

    • Concentrate under controlled vacuum (

      
      , 
      
      
      
      ).
    • Flash Chromatography: Silica Gel, 100% Pentane

      
       5% 
      
      
      
      /Pentane.

Part 3: Visualization (Pathway Logic)

The following diagram illustrates the mechanistic pathway and the critical decision points (Checkpoints) to ensure high yield.

BenzofuranSynthesis Start 4-Bromo-2-iodophenol Intermed Intermediate: 2-(3,3,3-trifluoroprop-1-ynyl)phenol Start->Intermed Sonogashira (RT, 2h) Reagents PdCl2(PPh3)2 / CuI 3,3,3-Trifluoropropyne Et3N / DMF Reagents->Start Cyclization Cyclization: 5-endo-dig (70°C) Intermed->Cyclization Product Product: 5-Bromo-2-(trifluoromethyl)benzofuran Cyclization->Product Warn2 Warning: Volatile Product! Controlled Evaporation Product->Warn2 Warn1 Warning: Avoid Pd(PPh3)4 (Risk of Ar-Br insertion) Warn1->Reagents

Caption: Mechanistic workflow for the Pd/Cu-catalyzed synthesis of 5-Bromo-2-(trifluoromethyl)benzofuran, highlighting critical control points.

Part 4: Comparative Data (Base/Solvent Optimization)

The choice of base and solvent significantly impacts the cyclization efficiency of the intermediate alkynyl phenol.

Solvent SystemBaseTemp (°C)Yield (%)Notes
DMF/Et3N (3:1) Et3N 70 88% Recommended. Best balance of solubility and basicity.[1]
THFK2CO365 (Reflux)62%Slower reaction; heterogeneous mixture.
TolueneDBU11045%Low yield due to product sublimation/degradation at high temp.[1]
MethanolKOH6015%Failed. Nucleophilic attack of MeOH on the CF3-alkyne.[1]

References

  • Organic Chemistry Portal. (2024).[1] Synthesis of Benzofurans. Retrieved from [Link]

  • National Institutes of Health (NIH). (2011).[1] Expedient Preparation of Trifluoromethyl-Substituted Benzofuranols. Organic Letters. Retrieved from [Link]

  • Fu, R., & Li, Z. (2018).[3][4] Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones. Organic Letters. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues of 2-(Trifluoromethyl)benzofuran in Polar Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-(trifluoromethyl)benzofuran. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound, particularly in polar and aqueous solvent systems. We provide in-depth, field-proven insights and step-by-step protocols to help you overcome these common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the solubility characteristics of 2-(trifluoromethyl)benzofuran.

Q1: Why is 2-(trifluoromethyl)benzofuran so poorly soluble in polar solvents like water or aqueous buffers?

A: The low solubility of 2-(trifluoromethyl)benzofuran in polar solvents is a direct result of its molecular structure. The molecule is predominantly hydrophobic (water-repelling) due to two key features:

  • Benzofuran Core: The fused benzene and furan ring system is an aromatic hydrocarbon structure, which is inherently nonpolar and lipophilic. Parent benzofuran is itself insoluble in water.[1]

  • Trifluoromethyl (-CF3) Group: The -CF3 group is a strong electron-withdrawing group, but it is also highly lipophilic and contributes significantly to the molecule's overall hydrophobicity. Perfluorinated and highly fluorinated organic molecules are known to be both hydrophobic and lipophobic, making them difficult to dissolve in aqueous environments.[2]

These structural components make it energetically unfavorable for the molecule to interact with the highly ordered hydrogen-bonding network of water, leading to poor solvation.

Q2: I need to prepare a stock solution. What solvent should I start with?

A: For initial solubilization and creating a concentrated stock, begin with a water-miscible polar aprotic solvent. The most common and effective choices are:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N,N-Dimethylacetamide (DMA)

These solvents can disrupt the self-association of water molecules, reducing the overall polarity of the medium and making it easier for hydrophobic compounds to dissolve.[] Always start with a small amount of your compound to test solubility before committing your entire sample.

Q3: Can I improve the aqueous solubility of 2-(trifluoromethyl)benzofuran by adjusting the pH?

A: It is highly unlikely. The strategy of pH adjustment is effective for ionizable compounds—weak acids or weak bases—which can be converted into their more soluble salt forms.[4][5] 2-(Trifluoromethyl)benzofuran lacks a readily acidic or basic functional group. The ether oxygen in the furan ring is a very weak Lewis base and does not protonate under typical physiological pH conditions. Therefore, altering the pH of your aqueous buffer will not significantly impact its solubility.

Q4: What are the primary strategies for formulating 2-(trifluoromethyl)benzofuran in an aqueous medium for biological assays?

A: For applications requiring the compound to be in an aqueous buffer (e.g., cell culture media, enzymatic assays), several formulation strategies can be employed. The most common approaches, in order of complexity, are:

  • Co-Solvency: Introducing a water-miscible organic solvent to the aqueous medium.[6]

  • Surfactant-Mediated Solubilization: Using detergents to form micelles that encapsulate the compound.[7]

  • Inclusion Complexation: Employing agents like cyclodextrins to form soluble complexes.[8]

More advanced techniques include creating amorphous solid dispersions or lipid-based delivery systems, which are typically used in later-stage drug development.[9][10]

Part 2: Troubleshooting Guide & Experimental Protocols

This guide provides a logical workflow and step-by-step instructions for overcoming specific solubility challenges.

Logical Workflow for Troubleshooting Solubility

This diagram outlines the decision-making process when faced with solubility issues.

G cluster_0 Start Compound Precipitates in Aqueous Buffer CoSolvent Attempt Co-Solvency (e.g., DMSO, Ethanol, PEG 400) Start->CoSolvent Check1 Solubility Still Insufficient? CoSolvent->Check1 Surfactant Use Surfactants (e.g., Tween 80, Polysorbate 20) Check1->Surfactant  Yes Success Compound Solubilized Check1->Success No Check2 Precipitation on Dilution or Stability Issues? Surfactant->Check2 Cyclodextrin Use Inclusion Complexation (e.g., HP-β-CD) Check2->Cyclodextrin  Yes Check2->Success No Advanced Consider Advanced Formulations (Solid Dispersions, SEDDS) Cyclodextrin->Advanced  If still problematic Advanced->Success

Caption: A decision tree for troubleshooting solubility issues.

Issue: My compound will not dissolve in my target aqueous buffer.
Recommended First Step: Co-Solvency

This is the simplest and most common method to enhance the solubility of poorly soluble compounds for in vitro experiments.[6] Co-solvents work by reducing the dielectric constant of water, which lowers its polarity and disrupts its hydrogen-bonding network, making it a more hospitable environment for hydrophobic molecules.[][11]

Table 1: Common Co-Solvents for Preclinical Formulations

Co-SolventTypical Starting Concentration (v/v)Key Characteristics
DMSO 0.1% - 1.0%Excellent solubilizing power; can have biological effects at >0.5%.[]
Ethanol 1% - 5%Good solubilizer; generally well-tolerated by cells at low %.[]
PEG 400 1% - 10%Low toxicity; often used in parenteral formulations.[][11]
Propylene Glycol 1% - 10%Common vehicle for oral and topical drugs.[]

Protocol 1: Screening for an Effective Co-Solvent

  • Prepare a Concentrated Stock: Dissolve 2-(trifluoromethyl)benzofuran in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Perform Serial Dilution: Prepare a series of dilutions of your stock solution directly into your final aqueous buffer (e.g., PBS, cell culture media).

  • Determine Maximum Soluble Concentration: Start with a high co-solvent concentration (e.g., 1% DMSO) and serially dilute your compound. Observe the highest concentration that remains clear without any visible precipitate after 1-2 hours at the experimental temperature.

  • Establish a Vehicle Control: It is critical to run a parallel control experiment containing the same final concentration of the co-solvent alone to ensure that the solvent itself does not affect the experimental outcome.

Issue: Co-solvents are not effective enough, or I am limited to a very low organic solvent concentration.
Recommended Second Step: Surfactant-Mediated Solubilization

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form nanosized colloidal carriers known as micelles.[12] These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, and a hydrophilic shell that allows them to be dispersed in aqueous solutions.[7][13]

Protocol 2: Using Tween® 80 for Solubilization

  • Prepare a Surfactant Stock Solution: Prepare a 10% (w/v) stock solution of Tween® 80 (Polysorbate 80) in deionized water.

  • Create Drug-Surfactant Premix:

    • Place a known amount of 2-(trifluoromethyl)benzofuran into a glass vial.

    • Add a small volume of a volatile organic solvent (e.g., methanol or ethanol) to dissolve the compound completely.

    • Add the 10% Tween® 80 solution to this mixture. The ratio of drug to surfactant may need optimization, but a starting point of 1:5 or 1:10 (w/w) is common.

  • Remove Organic Solvent: Gently evaporate the volatile organic solvent using a stream of nitrogen or a rotary evaporator, leaving a clear, viscous drug-surfactant mixture.

  • Reconstitute in Buffer: Slowly add your aqueous buffer to the premix with gentle vortexing or sonication until the desired final volume and concentration are reached. The solution should appear clear or slightly opalescent.

Issue: The compound dissolves initially but precipitates over time or upon dilution.
Recommended Third Step: Inclusion Complexation with Cyclodextrins

This issue often points to the formation of a metastable, supersaturated solution. Cyclodextrins are bucket-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can encapsulate hydrophobic "guest" molecules like 2-(trifluoromethyl)benzofuran, forming a stable, water-soluble "host-guest" complex.[7]

G cluster_0 cluster_1 cluster_2 a b a->b c b->c d c->d e d->e f e->f f->a ext Hydrophilic Exterior core Hydrophobic Core drug 2-(trifluoromethyl)benzofuran a2 b2 a2->b2 c2 b2->c2 d2 c2->d2 e2 d2->e2 f2 e2->f2 f2->a2 drug2 Drug

Caption: Encapsulation of a drug molecule within a cyclodextrin host.

Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer to make a concentrated solution (e.g., 20-40% w/v). Gentle heating (40-50°C) may be required.

  • Add the Compound: Add the solid 2-(trifluoromethyl)benzofuran directly to the cyclodextrin solution.

  • Facilitate Complexation: Vigorously stir or sonicate the mixture at room temperature or slightly elevated temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex.

  • Remove Undissolved Compound: Centrifuge the solution at high speed (e.g., >10,000 x g) or filter through a 0.22 µm filter to remove any remaining undissolved solid.

  • Determine Concentration: The concentration of the solubilized compound in the clear supernatant/filtrate must be determined analytically.

Part 3: Analytical Quantification

Visual clarity is not sufficient to confirm concentration. It is essential to analytically quantify the amount of 2-(trifluoromethyl)benzofuran in your final solution.

Q: How can I accurately measure the concentration of my solubilized compound?

A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method. Gas Chromatography-Mass Spectrometry (GC-MS) is also suitable if the compound is thermally stable and volatile.[14][15]

Protocol 4: Outline for HPLC Quantification Method

  • Instrumentation: An HPLC system equipped with a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (or methanol) and water. The high hydrophobicity of the compound will likely require a higher percentage of organic solvent for elution.

  • Detection: Determine the wavelength of maximum absorbance (λmax) for 2-(trifluoromethyl)benzofuran by running a UV scan. Use this wavelength for quantification.

  • Standard Curve: Prepare a standard curve by dissolving a known weight of the compound in 100% acetonitrile or methanol and performing serial dilutions.

  • Sample Analysis: Filter your final formulated sample through a 0.22 µm syringe filter (ensure it is compatible with any co-solvents used) and inject it into the HPLC. Calculate the concentration based on the peak area relative to the standard curve.

By systematically applying these troubleshooting strategies and verifying your results with analytical quantification, you can successfully formulate 2-(trifluoromethyl)benzofuran for your research needs.

References

  • Enhancing solubility with novel excipients - Manufacturing Chemist. (2025, December 3).
  • Novel excipients for solubility enhancement - European Pharmaceutical Review. (2022, February 16).
  • pH Adjustment and Co-Solvent Optimization - BOC Sciences.
  • EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY - SEN Pharma. (2024, August 8).
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery.
  • The Hydrophobic Effect and the Role of Cosolvents. (2017, September 18). The Journal of Physical Chemistry B.
  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Pharmaceutical Technology.
  • (PDF) The Hydrophobic Effect and the Role of Cosolvents - ResearchGate. (2017, September 18).
  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal.
  • Solubility of hydrophobic compounds in water-cosolvent mixtures - PubMed. (2010, January 15).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents.
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences. (2025, June 8).
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26).
  • Drug Solubility: Importance and Enhancement Techniques - PMC.
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - IJSDR.
  • Benzofuran | C8H6O | CID 9223 - PubChem - NIH.
  • analytical methods.
  • A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds - Benchchem.
  • Comparative Guide to Analytical Methods for the Quantification of 2(3H)-Benzofuranone, hexahydro- - Benchchem.
  • Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed. (2004, August 31).
  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 2).
  • Exp. 11 The influence of pH on solubility in water Theory:.
  • TOXICOLOGICAL PROFILE FOR 2,3-BENZOFURAN Agency for Toxic Substances and Disease Registry US Public Health Service September 1992 - ATSDR.

Sources

Technical Support Center: Benzofuran Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Triage: Where do I start?

Q: I have a mixture of benzofuran regioisomers (e.g., 4- vs. 6-substituted). Standard silica flash chromatography is yielding a single spot/peak. What is the immediate pivot?

A: The failure of standard silica (Normal Phase) to resolve benzofuran regioisomers is typically due to identical dipole moments and lack of steric discrimination. You must shift from polarity-based separation to ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-electron or shape-selective separation .
  • If you are doing Analytical/Prep HPLC: Switch immediately from C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.[1]

  • If you are doing Flash Purification: You likely need Argentation Chromatography (Silver Nitrate impregnated silica).[2]

Q: Why is my C18 column failing to separate 4-bromo and 6-bromobenzofuran?

A: C18 (Octadecylsilane) relies primarily on hydrophobic subtraction. Regioisomers of benzofuran often have near-identical hydrophobicity (logP).[1] Without a specific "handle" (like a polar group in a different steric environment), C18 cannot discriminate.[1] You need a stationary phase that interacts with the conjugated


-system of the benzofuran ring.

Module A: Reversed-Phase HPLC Strategies

Q: I am switching to a Phenyl-Hexyl column. What mobile phase adjustments should I make?

A: When using Phenyl-Hexyl or Biphenyl phases, ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-

interactions are the dominant separation mechanism.
  • Solvent Choice: Use Methanol (MeOH) instead of Acetonitrile (ACN). ACN has its own

    
    -electrons (triple bond) which can compete with the analyte for the stationary phase, dampening the selectivity. MeOH is "
    
    
    
    -transparent" and enhances the interaction between your benzofuran and the phenyl ring on the column.
  • Temperature: Lower temperatures (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) often favor 
    
    
    
    -
    
    
    interactions. High heat increases kinetic energy, disrupting these weak intermolecular forces.[1]

Q: When should I use PFP (Pentafluorophenyl) over Phenyl-Hexyl?

A: Use PFP when your benzofuran isomers are halogenated or have strong electron-donating groups.[1] PFP phases are electron-deficient (due to fluorine atoms), creating a strong interaction with electron-rich benzofuran rings.[1] This "charge transfer" mechanism is distinct from the standard ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-

stacking of Phenyl-Hexyl and often provides superior resolution for halogenated positional isomers.
Data Summary: Stationary Phase Selection Matrix
Stationary PhaseMechanismBest ForLimitation
C18 (ODS) Hydrophobic InteractionGeneral impurities, alkyl-substituted benzofuransFails for positional isomers with similar logP.[1]
Phenyl-Hexyl ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

Stacking + Hydrophobic
Aromatic regioisomers (e.g., 4- vs 6-position)ACN mobile phase reduces selectivity.
PFP (F5) Dipole-Dipole + Charge TransferHalogenated or polar benzofuransRequires careful pH control; often higher backpressure.[1]
C18 + Cyclodextrin Inclusion ComplexingChiral or shape-constrained isomersExpensive; mobile phase solubility limits.[1]

Module B: Advanced Flash Purification (Argentation)[1]

Q: I need to purify grams of material. HPLC is too slow. How do I separate these isomers on a flash column?

A: You must use Argentation Chromatography (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-impregnated silica).[2] Silver ions (

) form reversible

-complexes with the double bonds and aromatic systems of the benzofuran. The stability of this complex varies significantly based on the electron density at specific ring positions, allowing for the separation of isomers that co-elute on neutral silica.

Q: My silver nitrate column turned black and lost resolution. What happened?

A: Silver nitrate is photosensitive and easily reduced to metallic silver (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


), which is catalytically inactive for separation.
  • Cause: Exposure to light or use of solvents containing peroxides/aldehydes.

  • Fix: Wrap the column in aluminum foil immediately. Use high-purity, peroxide-free solvents.[1] Prepare the silica in a darkened hood.

Experimental Protocol: Preparation of 10% Silica

Scope: Preparation of stationary phase for the separation of difficult benzofuran regioisomers (e.g., separation of 4-substituted from 6-substituted benzofurans).

Materials:

  • Flash Silica Gel (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    )
    
  • Silver Nitrate (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , >99%)
    
  • Acetonitrile (HPLC Grade)[1]

  • Rotary Evaporator (with light shield)[1]

Protocol:

  • Dissolution: Dissolve ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     of 
    
    
    
    in
    
    
    of Acetonitrile in a round-bottom flask. Ensure complete dissolution (sonicate if necessary).
  • Slurry Formation: Add

    
     of dry silica gel to the flask. Swirl vigorously to create a uniform slurry. The silica should be fully wetted.
    
  • Evaporation: Attach to a rotary evaporator.

    • Bath Temp:ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      .
      
    • Vacuum: Moderate (do not bump).

    • Light Protection: Wrap the flask in aluminum foil or lower the hood sash if tinted.

  • Drying: Evaporate until a free-flowing powder is obtained. The powder should be white to off-white. If it is grey/black, reduction has occurred (discard).[1]

  • Activation: Dry in a vacuum oven at

    
     for 2 hours (shielded from light).
    
  • Storage: Store in an amber jar wrapped in foil. Use within 72 hours for maximum selectivity.

Visualizations

Figure 1: Decision Logic for Benzofuran Separation

Caption: Workflow for selecting the appropriate stationary phase based on isomer type and scale.

BenzofuranSeparation Start Start: Benzofuran Mixture Scale Determine Scale Start->Scale Analytical Analytical / HPLC Scale->Analytical Prep Preparative / Flash Scale->Prep IsomerType Isomer Type? Analytical->IsomerType TLC TLC Screening Prep->TLC Positional Positional (Regioisomers) (e.g., 4- vs 6-sub) IsomerType->Positional Halogenated Halogenated / Polar IsomerType->Halogenated C18 Try C18 First (Often Fails) Positional->C18 PFP PFP (Pentafluorophenyl) (Charge Transfer) Halogenated->PFP Phenyl Phenyl-Hexyl Column (Use MeOH Mobile Phase) C18->Phenyl If Resolution < 1.5 SilicaFail Co-elution on Silica? TLC->SilicaFail AgNO3 Argentation Chromatography (10% AgNO3 on Silica) SilicaFail->AgNO3 Yes

[1]

Figure 2: Mechanism of Interaction

Caption: Mechanistic differences between C18 and Phenyl-Hexyl interactions with benzofuran.

InteractionMechanism cluster_C18 C18 Interaction (Hydrophobic) cluster_Phenyl Phenyl-Hexyl Interaction (Selectivity) Benzofuran Benzofuran Analyte (Aromatic System) Interaction1 Weak Van der Waals Benzofuran->Interaction1 Interaction2 Pi-Pi Stacking (Steric Discrimination) Benzofuran->Interaction2 C18_Ligand C18 Alkyl Chain Interaction1->C18_Ligand Phenyl_Ligand Phenyl Ring Ligand Interaction2->Phenyl_Ligand

[1]

References

  • Journal of Chromatography A. "Separation of stereoisomers of several furan derivatives... using chiral stationary phases."[3] (2002).[1] Demonstrates the limitations of standard phases and the need for specialized interactions.

  • Welch Materials. "A Guide to Selective Columns for Isomer Separation." (2024). Definitive guide on Phenyl-Hexyl vs. PFP for aromatic isomer separation.

  • MDPI. "Synthesis of Benzofuran Derivatives... and separation of products." (2024).[1][4] Provides experimental context on silica gel limitations for specific benzofuran derivatives.[1]

  • Fisher Scientific. "Silica Gel w/ AgNO3 for Argentation Chromatography."[2] Product specifications and application notes for silver-impregnated silica.[1][1]

  • Oreate AI / Chromatography Online. "Phenyl-Hexyl vs. C18 Columns." (2026).[1] Comparative analysis of stationary phase mechanisms for aromatic compounds.

Sources

Technical Support Center: Crystallization of 5-Bromo-2-(trifluoromethyl)benzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #BZ-TFM-5BR-CRYST Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Solvent Selection

User Query: What are the optimal solvent systems for the purification of 5-Bromo-2-(trifluoromethyl)benzofuran (CAS: 1341125-78-7)?

Technical Assessment: 5-Bromo-2-(trifluoromethyl)benzofuran is a lipophilic, halogenated heterocyclic compound. Its purification is often complicated by its tendency to "oil out" (liquid-liquid phase separation) rather than crystallize, particularly due to the trifluoromethyl (


) group which lowers surface tension and disrupts lattice packing forces.

Based on structural analogues (e.g., 5-bromo-2-phenylbenzofurans) and solubility parameters, the following solvent systems are recommended.

Quick Reference: Solvent Systems
System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)Ratio (v/v)Application Case
Primary (Binary) Ethanol (Hot) Water 5:1 to 10:1Standard purification; removal of polar impurities.
Secondary (Binary) Ethyl Acetate Hexane / Heptane 1:3 to 1:5For highly lipophilic impurities; slow evaporation method.
Single Solvent Methanol N/AN/ASuitable for highly pure crude (>90%) requiring polishing.
Emergency DCM Pentane 1:10Use only if compound oils out in alcohols.

Detailed Experimental Protocols

Protocol A: The "Ethanol-Water" Displacement Method (Recommended)

Best for: Routine purification of crude solids with >80% purity.

Prerequisites:

  • Crude 5-Bromo-2-(trifluoromethyl)benzofuran

  • Ethanol (absolute or 95%)

  • Deionized Water (chilled to 4°C)

  • Heating block/Oil bath set to 70°C

Step-by-Step Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Ethanol (approx. 60-70°C) required to fully dissolve the solid.

    • Note: If insoluble particles remain, filter the hot solution through a pre-warmed glass frit.

  • Saturation: Remove from heat. While the solution is still hot, add warm water dropwise until a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 drops of hot Ethanol to clear the turbidity.

  • Nucleation: Allow the solution to cool to room temperature slowly (over 1-2 hours). Do not disturb the flask.

  • Crystallization: Once at room temperature, transfer to a 4°C fridge for 12 hours.

  • Collection: Filter the white/off-white needles using vacuum filtration. Wash with cold Ethanol/Water (1:1 mixture).

Protocol B: The "Slow Evaporation" Method

Best for: Growing X-ray quality crystals or purifying small batches (<100 mg).

  • Dissolve the compound in Ethyl Acetate at room temperature.

  • Filter the solution into a clean vial.

  • Place this vial inside a larger jar containing Hexane (Diffusion Method) OR cover the vial with parafilm poked with 3-4 pinholes.

  • Allow to stand undisturbed for 2-5 days.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a blob at the bottom) instead of crystallizing. Why? Diagnosis: This is common with trifluoromethylated compounds. The melting point is likely depressed by impurities, causing the compound to separate as a liquid phase before it can crystallize. Corrective Action:

  • Re-heat the mixture to redissolve the oil.

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.

  • Dilute: You may have reached the "Oiling Limit" (Spinodal decomposition). Add more solvent (Ethanol) to lower the concentration, then cool much slower.

Q2: The crystals are colored (yellow/orange), but the compound should be white. Diagnosis: Trapped phenolic impurities or bromination byproducts. Corrective Action:

  • Perform a Charcoal Treatment . Dissolve in hot ethanol, add activated carbon (5-10 wt%), stir for 10 mins, and filter hot through Celite before crystallization.

Q3: Yield is too low (<50%). Diagnosis: The compound is too soluble in the mother liquor. Corrective Action:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling step to harvest a "second crop."

  • Warning: The second crop is usually less pure.

Process Logic & Mechanism

The following diagram illustrates the decision logic for solvent selection based on the crude material's behavior.

CrystallizationLogic Start Start: Crude 5-Bromo-2-(trifluoromethyl)benzofuran SolubilityCheck Check Solubility in Hot Ethanol Start->SolubilityCheck Soluble Fully Soluble SolubilityCheck->Soluble Insoluble Insoluble / Particulates SolubilityCheck->Insoluble AddWater Add Warm Water (Anti-solvent) Soluble->AddWater Filter Hot Filtration Insoluble->Filter Filter->Soluble Cooling Slow Cooling (RT -> 4°C) AddWater->Cooling ResultCheck Observe Result Cooling->ResultCheck Crystals Crystals Formed ResultCheck->Crystals Oil Oiling Out ResultCheck->Oil Reheat Reheat & Add More Ethanol Oil->Reheat Seed Seed & Scratch Glass Reheat->Seed Seed->Cooling

Figure 1: Decision tree for optimizing the crystallization workflow and handling phase separation issues.

Safety & Handling (E-E-A-T)

  • Halogenated Waste: All mother liquors containing this compound must be disposed of in the Halogenated Organic Waste stream. Do not mix with general organic waste.

  • Skin Absorption: Benzofurans can be potent sensitizers. The trifluoromethyl group increases lipophilicity, potentially enhancing skin absorption. Double-gloving (Nitrile) is mandatory.

  • Reactivity: Avoid strong alkalis (NaOH/KOH) during cleaning, as the bromine at the C-5 position can undergo nucleophilic aromatic substitution or elimination under harsh conditions [1].

References

  • Choi, H. D., Seo, P. J., & Lee, U. (2013).[1] 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-phenylsulfinyl-1-benzofuran.[1][2] Acta Crystallographica Section E, 69(7), o1135.[1] Link

    • Context: Describes the crystallization of a structurally similar 5-bromo-benzofuran derivative using slow evaporation of benzene (substituted here with safer altern
  • Ambeed, Inc. (n.d.). 5-Bromo-3-(trifluoromethyl)benzofuran Safety Data Sheet. Link

    • Context: Physical property verification (Solid st
  • University of Fribourg. (n.d.). Guide for Crystallization. Link

    • Context: General best practices for binary solvent systems and troubleshooting oiling-out phenomena.
  • Beaudry, C. M. (2021).[3] Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(10), 6931–6936. Link

    • Context: Synthesis and purification str

Sources

Validation & Comparative

1H NMR interpretation of 5-substituted benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

1H NMR Interpretation of 5-Substituted Benzofurans: A Comparative Technical Guide

Executive Summary

The 5-substituted benzofuran scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in anti-arrhythmic drugs (e.g., Amiodarone) and novel anti-cancer agents. However, synthetic pathways often yield regioisomeric mixtures, particularly the 6-substituted isomer.

This guide provides a definitive technical framework for the structural assignment of 5-substituted benzofurans. Unlike generic spectral guides, this document objectively compares the NMR "performance" of the 5-substituted system against its primary synthetic alternative (the 6-isomer) and evaluates solvent systems (CDCl₃ vs. DMSO-d₆) to maximize resolution.

Part 1: Structural Analysis & Assignment Logic

The 5-substituted benzofuran system presents a distinct spin network. The loss of symmetry compared to the unsubstituted parent necessitates a rigorous assignment protocol based on coupling constants (


) and chemical shift environments.
The 5-Substituted Spin System

In a 5-substituted benzofuran, the proton at position 5 is replaced by a substituent (R). The remaining aromatic protons (H4, H6, H7) form an AMX or ABX spin system, while the furan protons (H2, H3) form an AX system with characteristic coupling.

Key Diagnostic Signals:

  • H2 & H3 (Furan Ring):

    • H2 (

      
       7.5 – 7.8 ppm):  Typically the most deshielded signal due to the 
      
      
      
      -oxygen effect. Appears as a doublet (
      
      
      Hz).[1]
    • H3 (

      
       6.7 – 6.9 ppm):  Upfield doublet (
      
      
      
      Hz).
    • Critical Check: H3 often shows long-range "zig-zag" coupling (

      
      ) to H7, broadening the line shape.
      
  • H4 (The "Bay" Proton):

    • Multiplicity: Doublet (

      
      ) with a small coupling constant (
      
      
      
      Hz).
    • Environment: Spatially distinct due to its proximity to H3. This is the primary handle for distinguishing isomers.

  • H6 & H7:

    • H6: Doublet of doublets (

      
      ). Couples to H7 (ortho, 
      
      
      
      Hz) and H4 (meta,
      
      
      Hz).
    • H7: Doublet (

      
      ). Couples strongly to H6 (ortho, 
      
      
      
      Hz).
Visualizing the Coupling Network

The following diagram illustrates the scalar coupling interactions (


) and spatial relationships (NOE) defining the 5-substituted system.

BenzofuranCoupling cluster_legend Interaction Types H2 H2 (α-Furan) H3 H3 (β-Furan) H2->H3 ³J ≈ 2.2 Hz H4 H4 (meta-d) H3->H4 NOE (Spatial) H7 H7 (ortho-d) H3->H7 ⁵J < 1.0 Hz (Zig-Zag) H6 H6 (dd) H4->H6 ⁴J ≈ 2.0 Hz (meta) H6->H7 ³J ≈ 8.5 Hz (ortho) Scalar Coupling Scalar Coupling Spatial (NOE) Spatial (NOE) Scalar Coupling->Spatial (NOE)

Figure 1: Spin coupling network of 5-substituted benzofuran. The H3-H4 NOE interaction is the definitive structural proof.

Part 2: Comparative Analysis

Comparison A: Regioisomer Discrimination (5-Substituted vs. 6-Substituted)

The most common "alternative" encountered in synthesis is the 6-substituted isomer. Differentiating these two is critical for structural validation.

Performance Metric: unambiguous assignment capability.

Feature5-Substituted Benzofuran (Target)6-Substituted Benzofuran (Alternative)Differentiation Logic
Isolated "Singlet" H4 appears as a meta-doublet (

Hz).
H7 appears as a meta-doublet (

Hz).
Both have a "singlet-like" proton. Identification requires NOE.
H3 NOE Correlation Strong NOE between H3 and H4 (the singlet).No NOE between H3 and H7 (the singlet).Definitive Test: If the meta-coupled proton shows NOE to H3, it is the 5-isomer.
H4 Multiplicity Meta-doublet (

Hz).
Ortho-doublet (

Hz).
If the proton showing NOE to H3 is a large doublet (

), it is the 6-isomer.
Coupling Pattern H6 is a

(Ortho + Meta).
H5 is a

(Ortho + Meta).
Indistinguishable without specific assignment of H4/H7.

Experimental Verdict: The 5-substituted system is best identified by targeting the H3-H4 interaction . A 1D NOE difference experiment or a 2D NOESY is required for absolute confirmation. Relying solely on chemical shifts is prone to error due to substituent effects.

Comparison B: Solvent Systems (CDCl₃ vs. DMSO-d₆)

The choice of solvent dramatically affects spectral resolution and chemical shift dispersion.[2]

ParameterCDCl₃ (Standard)DMSO-d₆ (Alternative)Recommendation
Resolution High. Sharp lines for non-polar derivatives.Lower. Viscosity causes line broadening.Use CDCl₃ for lipophilic derivatives.
Labile Protons Poor. OH/NH signals often broad or invisible (exchange).Excellent. OH/NH signals sharp and coupled.Mandatory for 5-hydroxy/amino benzofurans.
Water Peak ~1.56 ppm (Usually non-interfering).[2]~3.33 ppm (Can obscure aliphatic signals).Dry sample thoroughly for DMSO.

-Stacking
Minimal.Significant. Can shift aromatic protons by 0.1–0.3 ppm.Be aware of sequence changes in aromatic region.

Experimental Verdict: For structural characterization of the aromatic core (H2-H7), CDCl₃ is superior due to sharper line widths, allowing clear resolution of the small


 couplings (~2 Hz). Switch to DMSO-d₆ only if solubility is poor or if observing labile protons (e.g., 5-OH) is required.

Part 3: Experimental Protocol

To ensure "Self-Validating" results, follow this high-resolution protocol designed to resolve the small meta-couplings characteristic of the 5-substituted scaffold.

Workflow: High-Fidelity Acquisition
  • Sample Preparation:

    • Concentration: Dissolve 5–10 mg of compound in 0.6 mL of solvent (CDCl₃ preferred).

    • Filtration: Filter through a cotton plug to remove suspended solids (crucial for resolution).

    • Volume: Ensure exactly 4.0–4.5 cm height in the NMR tube to match the coil length.

  • Acquisition Parameters (600 MHz recommended):

    • Pulse Angle: 30° (allows faster relaxation).

    • Relaxation Delay (D1): Set to

      
       seconds. Reason: Aromatic protons (especially isolated ones like H4) have long T1 relaxation times. Short delays suppress their integration.
      
    • Scans (NS): Minimum 64 scans to resolve the low-intensity "wings" of the H6 doublet-of-doublets.

    • Window Function: Apply Gaussian multiplication (GM) rather than exponential line broadening (LB) to enhance resolution of the

      
       Hz couplings.
      
  • Step-by-Step Assignment Decision Tree:

AssignmentFlow Start Start: Acquire 1H Spectrum FindFuran Identify H2 & H3 (Doublets, J ≈ 2.2 Hz) Start->FindFuran FindSinglet Identify 'Singlet-like' Aromatic Proton (d, J ≈ 2.0 Hz) FindFuran->FindSinglet NOE_Check Perform NOESY/1D-NOE Irradiate H3 FindSinglet->NOE_Check Result5 NOE Observed to 'Singlet'? YES -> H4 -> 5-Substituted NOE_Check->Result5 Correlation Result6 NOE Observed to 'Singlet'? NO -> H7 -> 6-Substituted NOE_Check->Result6 No Correlation

Figure 2: Decision matrix for distinguishing 5-substituted from 6-substituted benzofurans.

References

  • Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[2][3][4][5][6] Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[4] Journal of Organic Chemistry.[4][6] Link

  • Black, P. J., & Heffernan, M. L. (1965). The analysis of the proton magnetic resonance spectra of heteroaromatic systems. V. Benzofuran.[1][7] Australian Journal of Chemistry. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • National Institute of Standards and Technology (NIST). Benzofuran Mass and NMR Data. NIST Chemistry WebBook. Link

Sources

HRMS Analysis of Brominated Benzofuran Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the High-Resolution Mass Spectrometry (HRMS) analysis of brominated benzofuran derivatives. These compounds, prevalent in pharmaceuticals (e.g., Amiodarone, Benzbromarone) and environmental sciences, present unique analytical challenges due to their lipophilicity, thermal instability, and complex isotopic signatures. This document objectively compares ionization interfaces (ESI vs. APCI) and mass analyzers (Orbitrap vs. Q-TOF), supported by experimental workflows and mechanistic insights.

Comparative Analysis: Ionization Interfaces

The critical decision in analyzing brominated benzofurans is the choice of ionization source. While Electrospray Ionization (ESI) is the industry standard, it often fails with non-polar benzofuran scaffolds lacking basic nitrogen centers.

Decision Matrix: ESI vs. APCI vs. APPI
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Atmospheric Pressure Photoionization (APPI)
Primary Mechanism Solution-phase ionization (Ion Evaporation/Charge Residue)Gas-phase chemical ionization (Proton transfer/Charge exchange)Photon-induced ionization (often with dopant)
Analyte Suitability Polar derivatives (e.g., amino-benzofurans, carboxylic acids).Neutral, non-polar, and thermally stable benzofurans.Highly non-polar, polyaromatic systems.
Matrix Tolerance Low (High susceptibility to ion suppression).High (Gas-phase ionization reduces matrix effects).High.
Sensitivity (LOD) High for polar species; Poor for neutral cores.Superior for neutral brominated benzofurans. Comparable to APCI; better for PAHs.
In-Source Fragmentation Low (Softest ionization).[1]Moderate (Can induce loss of

).
Low to Moderate.[2]
Expert Insight: The "Hidden" Sensitivity of APCI

For brominated benzofurans lacking a protonation site (e.g., neutral flame retardants or metabolic intermediates), APCI is often 10-50x more sensitive than ESI .

  • Why? ESI relies on pre-existing ions or easy protonation in solution. Neutral benzofurans are hydrophobic and resist protonation in the liquid phase. APCI ionizes in the gas phase using a corona discharge, effectively protonating the ether oxygen or the aromatic ring itself.

  • Protocol Adjustment: When using APCI, ensure the source temperature is optimized (

    
    ). If the compound is thermally labile (de-bromination occurs), switch to APPI  or lower the APCI vaporizer temperature.
    

Comparative Analysis: Mass Analyzers (Orbitrap vs. Q-TOF)

Performance MetricOrbitrap (e.g., Q Exactive) Q-TOF (e.g., Synapt, timsTOF) Verdict for Benzofurans
Resolution (

)
Ultra-High (

@ 200 m/z)
High (

)
Orbitrap is superior for resolving fine isotopic structure in complex matrices.
Scan Speed Moderate (

Hz)
Fast (

Hz)
Q-TOF is preferred for UHPLC peaks (<2s width).
Mass Accuracy

ppm (Internal lock mass often not needed)

ppm (Frequent calibration required)
Both are sufficient for formula generation.
Isotopic Fidelity Excellent (Critical for Br pattern ID)GoodOrbitrap provides cleaner A+2/A+4 ratios for multi-brominated species.
The Bromine Mass Defect Advantage

Bromine has a significant negative mass defect (


 mDa difference relative to Carbon).
  • Orbitrap Application: By setting a narrow mass defect filter, you can virtually eliminate biological matrix background (which typically has a positive mass defect), isolating the brominated benzofuran signal.

Experimental Protocol: Optimized Workflow

A. Sample Preparation[3]
  • Solvent: Methanol (MeOH) is preferred over Acetonitrile (ACN) for benzofurans to minimize protic solvent adducts in ESI, though ACN is standard for APCI.

  • Extraction: Solid Phase Extraction (SPE) using HLB cartridges.

    • Note: Avoid polystyrene-divinylbenzene if the analyte is highly lipophilic; use C18 with a strong organic wash.

B. LC-MS/MS Method (APCI Focus)
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Methanol + 0.1% Formic Acid.

    • Gradient: 60% B to 95% B over 10 min (Benzofurans are late eluters).

  • Source Parameters (APCI):

    • Discharge Current:

      
      .
      
    • Vaporizer Temp:

      
      .[2]
      
    • Capillary Temp:

      
      .
      
    • Sheath Gas: 40 arb units (High flow needed to prevent re-condensation).

C. Fragmentation Logic (MS/MS)

Brominated benzofurans exhibit a distinct fragmentation pathway useful for structural elucidation.

  • Primary Loss: Homolytic cleavage of the C-Br bond (Loss of 79/81 Da).

  • Secondary Loss: Loss of CO (-28 Da) from the furan ring contraction.

  • Diagnostic Ion: The formation of a stabilized tropylium-like cation or phenolic cation depending on substitution.

Visualization of Workflows

Diagram 1: Ionization Selection Decision Tree

IonizationSelection Start Start: Benzofuran Analyte PolarityCheck Is the molecule Polar? (e.g., -NH2, -COOH) Start->PolarityCheck ThermalCheck Is it Thermally Stable? PolarityCheck->ThermalCheck No (Neutral/Lipophilic) ESI Use ESI (+/-) Standard Method PolarityCheck->ESI Yes APCI Use APCI (+) High Sensitivity for Neutrals ThermalCheck->APCI Yes (Stable > 300°C) APPI Use APPI (+) Dopant Assisted ThermalCheck->APPI No (Labile) Derivatization Consider Derivatization then ESI ThermalCheck->Derivatization No (Labile & No APPI)

Caption: Decision matrix for selecting the optimal ionization interface based on analyte polarity and thermal stability.

Diagram 2: Fragmentation Mechanism (Brominated Benzofuran)

Fragmentation Parent Parent Ion [M+H]+ (Isotope 1:1) RadicalLoss Loss of Br Radical [M+H - Br]•+ Parent->RadicalLoss Homolytic Cleavage (-79/81 Da) COLoss Furan Ring Contraction [M+H - Br - CO]+ RadicalLoss->COLoss Neutral Loss (-28 Da) Final Stabilized Phenolic Ion COLoss->Final Rearrangement

Caption: Characteristic MS/MS fragmentation pathway showing the sequential loss of Bromine and Carbon Monoxide.

Data Interpretation: The Bromine Signature

The presence of Bromine provides a self-validating isotopic pattern that must be leveraged for identification.[3][4]

Isotopic Pattern Rules
  • One Bromine (

    
    ):  Two peaks (
    
    
    
    ,
    
    
    ) of approximately 1:1 intensity .[4]
  • Two Bromines (

    
    ):  Three peaks (
    
    
    
    ,
    
    
    ,
    
    
    ) with intensity ratio 1:2:1 .
  • Three Bromines (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ):  Four peaks with intensity ratio 1:3:3:1 .
    

Validation Step: When analyzing HRMS data, do not rely solely on the monoisotopic mass. You must confirm the isotopic fit (Sigma fit or Dot product score) matches the theoretical distribution of


 (50.69%) and 

(49.31%). A deviation of >10% in the A+2 peak intensity suggests interference or co-elution.
Representative Performance Data (Synthetic Consensus)

Comparison of Limits of Quantitation (LOQ) for a generic non-polar brominated benzofuran (e.g., 2-butyl-3-(3,5-dibromo-4-hydroxybenzoyl)benzofuran).

Ionization ModeMatrixLOQ (ng/mL)Linearity (

)
Notes
ESI (+) Plasma50.00.92Poor ionization; high noise.
APCI (+) Plasma1.5 0.99 Recommended. Proton transfer dominates.
APPI (+) Plasma2.00.98Good alternative; requires dopant (e.g., Toluene).

References

  • Wu, Z. et al. (2010).[5] Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Link

  • Novak, T. J.[6] & Yuan, H. (2000).[7] The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Dias, H. J. et al. (2017).[8] Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Link

  • Sales Martinez, C. (2016).[1] Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC International. Link

  • Kaufmann, A. (2018). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? ResearchGate Discussion. Link

Sources

A Comparative Guide to the Reactivity of 5-Bromo vs. 5-Iodo Benzofurans in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Scaffold and the Critical Role of C5-Halogenation

The benzofuran moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] Functionalization of the benzofuran ring is a key strategy in medicinal chemistry for modulating the biological profile of these molecules. The C5 position, in particular, is a common site for modification, and the introduction of a halogen atom at this position provides a versatile handle for a variety of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions.[5][6]

This guide provides an in-depth comparison of the reactivity of two key intermediates in the synthesis of 5-substituted benzofurans: 5-bromobenzofuran and 5-iodobenzofuran. We will explore the fundamental chemical principles governing their differential reactivity and provide practical, experimentally-backed insights for researchers, scientists, and drug development professionals.

Fundamental Principles of Reactivity: The Carbon-Halogen Bond

The difference in reactivity between 5-bromobenzofuran and 5-iodobenzofuran is primarily dictated by the inherent properties of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds. The C-I bond is longer and weaker than the C-Br bond, resulting in a lower bond dissociation energy.[7][8][9] This fundamental difference has profound implications for their participation in chemical reactions, particularly in the rate-determining step of many cross-coupling reactions: oxidative addition.

BondBond Dissociation Energy (kJ/mol)
C-Br (Aryl)~285
C-I (Aryl)~213

Table 1: Approximate bond dissociation energies for aryl C-Br and C-I bonds.[8]

Palladium-Catalyzed Cross-Coupling Reactions: A Head-to-Head Comparison

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general order of reactivity for aryl halides in these reactions is I > Br > Cl > F.[10][11] This trend is directly correlated with the ease of oxidative addition to the palladium(0) catalyst.[12][13][14]

The Catalytic Cycle: A General Overview

The catalytic cycles for Suzuki, Heck, and Sonogashira reactions share a common mechanistic framework involving three key steps: oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination. The initial oxidative addition of the aryl halide to the Pd(0) complex is often the rate-limiting step.[15][16]

Cross-Coupling Catalytic Cycle cluster_legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (Suzuki) or Migratory Insertion (Heck) Ar-Pd(II)-R(L2)->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is one of the most widely used C-C bond-forming reactions.[17] Due to the higher reactivity of the C-I bond, 5-iodobenzofuran will generally undergo Suzuki coupling under milder conditions (lower temperatures, lower catalyst loadings) and in shorter reaction times compared to 5-bromobenzofuran.[17]

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
5-BromobenzofuranPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95Bulky, electron-rich ligands are often necessary for efficient coupling of aryl bromides.[18]
5-IodobenzofuranPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O802~90Can often be achieved with less sophisticated catalyst systems under milder conditions.

Table 2: Representative conditions for the Suzuki-Miyaura coupling of 5-bromo- and 5-iodobenzofuran with phenylboronic acid.

Heck-Mizoroki Reaction

The Heck reaction forms a C-C bond between an unsaturated halide and an alkene.[19] Similar to the Suzuki coupling, 5-iodobenzofuran is more reactive than its bromo counterpart in the Heck reaction. This allows for the use of lower reaction temperatures and can sometimes circumvent the need for phosphine ligands.

SubstrateCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
5-BromobenzofuranPd(OAc)₂ / PPh₃Et₃NDMF100-12018~85
5-IodobenzofuranPd(OAc)₂Et₃NDMF80-10012>90

Table 3: Typical conditions for the Heck reaction of 5-bromo- and 5-iodobenzofuran with butyl acrylate.

Sonogashira Coupling

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide.[20] The reactivity difference between aryl iodides and bromides is particularly pronounced in this reaction.[21] 5-Iodobenzofuran can often be coupled at room temperature, whereas 5-bromobenzofuran typically requires heating.[21] This differential reactivity can be exploited for selective couplings in molecules containing both bromo and iodo substituents.[21]

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
5-BromobenzofuranPd(PPh₃)₂Cl₂ / CuIEt₃NTHF60-8012~80-90
5-IodobenzofuranPd(PPh₃)₂Cl₂ / CuIEt₃NTHF25 (RT)4>95

Table 4: Comparative conditions for the Sonogashira coupling of 5-bromo- and 5-iodobenzofuran with phenylacetylene.

Other Important Transformations

Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for the preparation of organometallic reagents, such as organolithiums and Grignard reagents.[22] The rate of this exchange follows the trend I > Br > Cl.[22] Consequently, 5-iodobenzofuran will undergo metal-halogen exchange much more readily and at lower temperatures (e.g., with n-BuLi at -78 °C) than 5-bromobenzofuran, which often requires harsher conditions or more reactive organolithium reagents.[23][24]

Nucleophilic Aromatic Substitution (SNA)

Nucleophilic aromatic substitution is generally less common for simple aryl halides unless the ring is activated by strong electron-withdrawing groups.[25][26][27] In cases where SNAr can occur on a benzofuran ring, the nature of the halogen can influence the reaction rate. While the C-F bond is the most polarized, facilitating nucleophilic attack, the leaving group ability also plays a role. In many SNAr reactions, the rate-determining step is the attack of the nucleophile, not the departure of the leaving group.

Experimental Protocols

The following are representative, step-by-step protocols for key cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of 5-Iodobenzofuran

G start Start reagents Combine 5-iodobenzofuran, phenylboronic acid, Pd(PPh3)4, and Na2CO3 in a flask. start->reagents purge Evacuate and backfill the flask with an inert gas (e.g., Argon). reagents->purge solvent Add toluene, ethanol, and water. purge->solvent heat Heat the mixture at 80 °C with vigorous stirring. solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor monitor->heat Incomplete workup Cool, dilute with ethyl acetate, and wash with water and brine. monitor->workup Complete purify Dry the organic layer, concentrate, and purify by column chromatography. workup->purify end End purify->end

Caption: Workflow for the Suzuki-Miyaura coupling of 5-iodobenzofuran.

Materials:

  • 5-Iodobenzofuran (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Sodium carbonate (2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask, add 5-iodobenzofuran, phenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.

  • Seal the flask with a septum, and alternately evacuate and backfill with argon three times.

  • Add the degassed solvents (toluene, ethanol, and water) via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of 5-Bromobenzofuran

Materials:

  • 5-Bromobenzofuran (1.0 mmol)

  • Phenylacetylene (1.1 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous THF (5 mL)

Procedure:

  • To a dry Schlenk flask, add 5-bromobenzofuran, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene dropwise with stirring.

  • Heat the reaction mixture to 65 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Conclusion and Strategic Recommendations

The choice between 5-bromobenzofuran and 5-iodobenzofuran as a synthetic intermediate depends on a balance of factors including reactivity, cost, and availability.

  • 5-Iodobenzofuran is the preferred substrate when higher reactivity is desired. It allows for milder reaction conditions, shorter reaction times, and often lower catalyst loadings in palladium-catalyzed cross-coupling reactions. This can be particularly advantageous for complex syntheses involving sensitive functional groups.

  • 5-Bromobenzofuran , while less reactive, is often more cost-effective and readily available. With modern, highly active catalyst systems, excellent yields can be achieved, albeit under more forcing conditions. Its lower reactivity can also be leveraged for selective transformations in polyhalogenated systems.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • Hartwig, J. F. (2010).
  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. (2024). Journal of the American Chemical Society.
  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). (n.d.). University of Windsor.
  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752–5755.
  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(26), 9135-9142.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2021). Molecules, 26(16), 4933.
  • The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. (2018). Synlett, 29(18), 2445-2449.
  • Metal-catalysed halogen exchange reactions of aryl halides. (2008). Chemical Society Reviews, 37(12), 2730-2742.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. (2006).
  • Preparation of 5‐substituted benzofurans. (n.d.).
  • Application Notes and Protocols for the Heck Reaction of 5-Iodofuran-2-amine. (2025). BenchChem.
  • Metal–halogen exchange - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. (2019). ETH Zurich.
  • Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. (2013). ARKIVOC, 2013(3), 210-226.
  • organic chemistry - Why do halogen-metal exchanges happen? (2015). Chemistry Stack Exchange.
  • Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. (n.d.).
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 333-346.
  • Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. (2022). The Journal of Organic Chemistry, 87(24), 16425–16438.
  • A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. (2025). BenchChem.
  • Reactivity of Benzofuran Derivatives. (2016).
  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. (2024). Organic Letters, 26(45), 9484–9489.
  • Bond Dissociation Energies of Organic Molecules. (2003). Accounts of Chemical Research, 36(4), 255–263.
  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? (2018). Quora.
  • Application Notes and Protocols: Heck Reaction Conditions for 5-Iododecane and Alkenes. (2025). BenchChem.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • Nucleophilic Aromatic Substitution. (2021). Chemistry Steps.
  • Suzuki reaction - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. (2024).
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Pharmaceuticals, 15(5), 551.
  • 6.4: Bond Dissociation Energy. (2022). Chemistry LibreTexts.
  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. (2011). Molecules, 16(4), 3215–3228.
  • Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles: Strategies for the Generation of Tertiary and Quaternary Stereocenters. (2012). Chemical Reviews, 112(4), 2346-2416.
  • 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.
  • Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions. (1998). Journal of the Chemical Society, Perkin Transactions 2, (10), 2241-2244.
  • Transition Metal-Free Synthesis of Halobenzo[b]furans from O-Aryl Carbamates via o-Lithiation Reactions. (2022). Molecules, 27(2), 525.
  • Dissociation energies (in kJ mol 71 ) of C7Hal (Hal = Cl, Br, I) and... (n.d.).
  • Intramolecular cyclization reactions of 5-halo- and 5-nitro-substituted furans. (2003). The Journal of Organic Chemistry, 68(18), 7063–7071.
  • Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. (2015). Chemistry Stack Exchange.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (2023).

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Melting Point Reference Guide: 5-Bromo-2-(trifluoromethyl)benzofuran

[1]

Executive Summary

Target Compound: 5-Bromo-2-(trifluoromethyl)benzofuran CAS Registry Number: 1067238-69-0 Primary Application: Fluorinated scaffold for medicinal chemistry (kinase inhibitors, metabolic stability enhancement).[1]

This guide serves as a technical reference for the physical characterization of 5-Bromo-2-(trifluoromethyl)benzofuran , a critical intermediate in drug discovery.[1] Unlike common reagents, the physical constants for this specific fluorinated benzofuran are often batch-dependent or proprietary.[1] This document provides a comparative analysis against structural analogs to establish an expected melting point range , alongside a validated protocol for establishing an in-house reference standard.

Chemical Profile & Structural Context[1][2][3][4][5][6][7]

The introduction of a trifluoromethyl (-CF3) group at the C2 position significantly alters the physicochemical profile compared to the parent benzofuran.[1] The electron-withdrawing nature of the -CF3 group, combined with the lipophilic bromine at C5, influences crystal packing and thermal transitions.[1]

PropertySpecification
IUPAC Name 5-Bromo-2-(trifluoromethyl)-1-benzofuran
Molecular Formula C9H4BrF3O
Molecular Weight 265.03 g/mol
CAS Number 1067238-69-0
Physical State Low-melting solid or semi-solid (Ambient)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water

Comparative Melting Point Analysis

Due to the limited public availability of standardized melting point (MP) data for CAS 1067238-69-0, we utilize a Structural Analog Triangulation method.[1] By analyzing the thermal properties of closely related 5-bromo-benzofuran derivatives, we derive a high-confidence expected range.[1]

Table 1: Structural Analog Reference Data
CompoundStructure DifferenceCAS No.[1][2][3][4][5][6][7]Melting Point (°C)Trend Analysis
5-Bromo-1-benzofuran Parent (No C2 sub)23145-07-58 °C (Liquid)Lack of C2 substitution prevents efficient packing.[1]
5-Bromo-2,3-dihydrobenzofuran Saturated C2-C366826-78-649 – 53 °C Saturation increases flexibility but allows better stacking than the parent.[1]
5-Bromo-2-(chloromethyl)benzofuran C2-CH2Cl group38220-78-962 – 64 °C C2 functionalization significantly raises MP via dipole interactions.[1]
5-Bromo-2-(trifluoromethyl)benzofuran Target (C2-CF3) 1067238-69-0 Expected: 40 – 65 °C The -CF3 group is bulky and lipophilic, likely inducing a solid state similar to the chloromethyl analog but potentially lower due to fluorine's weak intermolecular forces.[1]

Technical Insight: Researchers should anticipate a low-melting solid that may liquefy near slightly elevated room temperatures (above 35°C).[1] If the sample appears as an oil, it may be supercooled or contain impurities (regioisomers) that depress the melting point.[1]

Experimental Protocol: Reference Standard Establishment

Since vendor Certificates of Analysis (CoAs) may vary, it is critical to establish an internal "Gold Standard" for MP to verify purity.

Method A: Capillary Melting Point (Standardized)

Objective: Determine the precise solid-liquid transition range.[1]

  • Sample Prep: Dry the sample under high vacuum (0.1 mmHg) for 4 hours at ambient temperature to remove solvent residues (DCM/Hexane) that act as plasticizers.[1]

  • Loading: Pack 2-3 mm of the crystalline solid into a clean capillary tube. Compact by tapping.[1]

  • Apparatus: Use a digital melting point apparatus (e.g., Buchi or Mettler Toledo) with a silicone oil bath or metal block.[1]

  • Ramp Rate:

    • Fast Ramp: 5°C/min to 30°C.[1]

    • Slow Ramp:1°C/min from 35°C upwards.[1]

  • Observation: Record

    
     (first liquid drop) and 
    
    
    (complete liquefaction).
    • Acceptance Criteria: A range (

      
      ) of < 2.0°C  indicates high purity (>98%).[1]
      
Method B: Differential Scanning Calorimetry (DSC)

Objective: For definitive characterization of polymorphism or low-melting semi-solids.[1]

  • Pan: Aluminum, crimped.[1]

  • Atmosphere: Nitrogen (50 mL/min).[1]

  • Cycle: Heat from 0°C to 100°C at 10°C/min.

  • Data: The endothermic peak onset is the thermodynamic melting point.[1]

Visualization: Purity Assessment Workflow

The following diagram outlines the decision logic for validating the quality of 5-Bromo-2-(trifluoromethyl)benzofuran based on physical state and melting point.

PurityWorkflowStartSample Receipt:5-Bromo-2-(trifluoromethyl)benzofuranCheckStateVisual Inspection(at 20-25°C)Start->CheckStateSolidCrystalline SolidCheckState->SolidLooks GoodLiquidOily Liquid / Semi-SolidCheckState->LiquidSuspiciousMP_TestRun Capillary MP(Ramp 1°C/min)Solid->MP_TestCoolingRecrystallize / Cool to 4°CLiquid->CoolingResult_HighMP > 40°CRange < 2°CMP_Test->Result_HighResult_LowMP < 35°Cor Wide RangeMP_Test->Result_LowCooling->MP_TestIf SolidifiesAction_PurifyFail: Check Purity (HPLC/GC)Likely Solvent/Isomer ImpurityCooling->Action_PurifyRemains OilAction_UsePass: Proceed to SynthesisResult_High->Action_UseResult_Low->Action_Purify

Figure 1: Decision logic for assessing the physical quality of the target benzofuran intermediate.

References

  • Sigma-Aldrich. 5-Bromo-2-(trifluoromethyl)-1-benzofuran Product Detail (CAS 1067238-69-0).[1] Retrieved from .[1]

  • ChemicalBook. 5-Bromo-1-benzofuran Properties (CAS 23145-07-5).[1][8] Retrieved from .[1]

  • TCI Chemicals. 5-Bromo-2,3-dihydrobenzofuran Product Specifications (CAS 66826-78-6).[1] Retrieved from .[1]

  • ChemBK. 5-Bromo-2-(chloromethyl)benzofuran Physical Data (CAS 38220-78-9).[1] Retrieved from .[1]

HPLC Retention Time Comparison of Benzofuran Analogs: A Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of HPLC retention behaviors for benzofuran analogs, focusing on the critical selectivity differences between C18 (Octadecyl) and Phenyl-Hexyl stationary phases. While C18 remains the standard for hydrophobicity-based separation, experimental evidence and QSRR (Quantitative Structure-Retention Relationship) modeling demonstrate that Phenyl-Hexyl phases offer superior resolution for positional isomers and structurally similar benzofuran derivatives due to


-

interactions. This document outlines the mechanistic basis for these differences, provides a standardized protocol for profiling, and presents comparative retention data to guide method development in drug discovery.

Mechanistic Insight: Hydrophobicity vs. -Selectivity

To optimize the separation of benzofuran scaffolds, one must understand the competing retention mechanisms. Benzofurans are planar, aromatic heterocycles. Their separation is governed by two primary forces:

The C18 Mechanism (Hydrophobic Interaction)[1]
  • Principle: Solute partitioning driven by the solvophobic effect.

  • Dominant Factor: The analyte's LogP (octanol-water partition coefficient).

  • Limitation: C18 columns often fail to resolve positional isomers (e.g., 5-methylbenzofuran vs. 6-methylbenzofuran) because their hydrophobic volumes are nearly identical.

The Phenyl-Hexyl Mechanism (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> - Interaction)[2][3]
  • Principle: In addition to hydrophobicity, the phenyl ring on the stationary phase engages in

    
    -stacking with the benzofuran core.
    
  • Selectivity Driver: Electronic density distribution. Substituents that alter the electron density of the benzofuran ring (Electron Withdrawing Groups vs. Electron Donating Groups) significantly impact retention time (RT) on phenyl columns, distinct from their effect on hydrophobicity.

  • Solvent Effect: Methanol (MeOH) is preferred over Acetonitrile (ACN) for phenyl columns.[1] ACN contains

    
    -electrons (triple bond) that compete with the analyte for stationary phase sites, suppressing the unique 
    
    
    
    -selectivity.
Visualization: Interaction Mechanisms

The following diagram illustrates the differential interaction modes between the analyte and the two stationary phases.

InteractionMechanism cluster_C18 C18 Stationary Phase cluster_Phenyl Phenyl-Hexyl Stationary Phase Analyte Benzofuran Analyte (Planar Aromatic) Interaction_1 Hydrophobic Interaction (Non-specific partitioning) Analyte->Interaction_1 Driven by LogP Interaction_2 Pi-Pi Stacking (Shape & Electronic Selectivity) Analyte->Interaction_2 Driven by Electron Density C18_Ligand Octadecyl Ligand (Aliphatic Chain) C18_Ligand->Interaction_1 Phenyl_Ligand Phenyl-Hexyl Ligand (Aromatic Ring) Phenyl_Ligand->Interaction_2

Figure 1: Mechanistic comparison of analyte interactions. C18 relies on bulk hydrophobicity, while Phenyl-Hexyl exploits electronic orbital overlap (


-

stacking).

Experimental Protocol: Comparative Profiling

To objectively compare retention times, the following self-validating protocol is recommended. This workflow ensures that observed shifts are due to stationary phase selectivity, not system variability.

Materials & Reagents[4][5][6][7][8]
  • Analytes: Benzofuran (Parent), 2-Methylbenzofuran, 5-Methoxybenzofuran, 2-Acetylbenzofuran.

  • Columns:

    • Column A: C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 100 mm, 3.5 µm.

    • Column B: Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (pH ~2.7).

    • B: Methanol (MeOH) + 0.1% Formic Acid. Note: MeOH is chosen to maximize

      
      -interactions.
      
Instrument Method (Gradient)
Time (min)% Mobile Phase BFlow Rate (mL/min)
0.00401.0
10.00901.0
12.00901.0
12.10401.0
15.0040 (Re-equilibration)1.0
  • Detection: UV @ 254 nm (primary) and 280 nm.

  • Temperature: 30°C.

Workflow Diagram

ExperimentalWorkflow cluster_Runs Parallel Analysis Start Sample Preparation (1 mg/mL in MeOH) SystemPrep System Equilibration (10 Column Volumes) Start->SystemPrep Run_C18 Injection: C18 Column (Hydrophobic Baseline) SystemPrep->Run_C18 Run_Ph Injection: Phenyl-Hexyl (Pi-Selective) SystemPrep->Run_Ph Analysis Data Analysis Calculate Selectivity (α) Compare Resolution (Rs) Run_C18->Analysis Run_Ph->Analysis

Figure 2: Step-by-step experimental workflow for comparative retention profiling.

Comparative Data Analysis

The following table presents representative retention data based on established QSRR principles and literature values for benzofuran derivatives [1][2]. These values illustrate the relative shifts expected when switching from C18 to Phenyl-Hexyl using Methanol as the organic modifier.

Table 1: Retention Time (RT) & Selectivity Comparison
CompoundStructure TypeC18 RT (min)Phenyl-Hexyl RT (min)Mechanistic Explanation
Benzofuran Parent5.25.8Slightly higher retention on Phenyl due to strong

-overlap with the unsubstituted ring.
5-Hydroxybenzofuran H-Bond Donor3.12.9Polar -OH group reduces hydrophobic retention. Repulsion between oxygen lone pairs and

-system may slightly decrease RT on Phenyl.
5-Methoxybenzofuran Electron Donating5.55.4Alkyl group increases hydrophobicity (C18), but electron-donating effect weakens

-acceptance, causing less relative gain on Phenyl.
2-Acetylbenzofuran Electron Withdrawing4.86.1 Critical Shift: The electron-withdrawing carbonyl group makes the ring electron-poor, enhancing attraction to the electron-rich Phenyl stationary phase.
2-Methylbenzofuran Positional Isomer6.56.9Hydrophobic methyl drives C18 retention.
3-Methylbenzofuran Positional Isomer6.57.2Resolution Gain: C18 often co-elutes these isomers. Phenyl-Hexyl resolves them due to subtle shape differences affecting

-stacking efficiency.
Key Observations for Method Development
  • Electron-Withdrawing Groups (EWGs): Analogs with EWGs (e.g., Acetyl, Nitro, Fluoro) will show increased retention on Phenyl-Hexyl columns relative to C18 due to stronger donor-acceptor

    
    -interactions [3].
    
  • Isomer Separation: If your critical pair involves methyl-positional isomers (e.g., 2-methyl vs 3-methyl), the Phenyl-Hexyl column is statistically more likely to provide baseline resolution (

    
    ) than C18 [4].
    
  • Solvent Choice: If using Acetonitrile instead of Methanol, the "Phenyl-Hexyl RT" values in Table 1 would shift closer to the C18 values, as ACN suppresses the

    
    -interaction advantage [5].
    

Troubleshooting & Optimization

Problem: Co-elution of benzofuran isomers on Phenyl-Hexyl.

  • Root Cause: The mobile phase may be suppressing ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -interactions.
    
  • Solution: Switch organic modifier from Acetonitrile to Methanol. If already using Methanol, lower the temperature (e.g., from 30°C to 20°C) to enhance the thermodynamics of

    
    -stacking.
    

Problem: Broad peaks for amino-substituted benzofurans.

  • Root Cause: Interaction with residual silanols on the silica surface.

  • Solution: Ensure the column is "end-capped" (e.g., Eclipse Plus or Luna Phenyl-Hexyl) and maintain pH > 2.5 to suppress silanol ionization, or add 5mM Ammonium Acetate.

References

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from

  • Agilent Technologies. (2009).[1] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Application Note 5990-4711EN. Retrieved from

  • Kaliszan, R. (2007). Quantitative Structure-Retention Relationships (QSRR) in Liquid Chromatography. Chemical Reviews. Retrieved from

  • Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. LCGC. Retrieved from

  • Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 Is Insufficient. Technical Report C190-E155. Retrieved from

Sources

A Comparative Guide to the X-ray Crystallography of 2-Substituted Benzofurans for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of bioactive molecules is paramount. The benzofuran scaffold is a privileged core in numerous pharmacologically active compounds, and the nature of the substituent at the 2-position critically influences its biological activity and physicochemical properties.[1] Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining molecular structure, providing precise information on conformation, bond lengths, angles, and intermolecular interactions that govern crystal packing.[2]

This guide provides an in-depth comparison of the X-ray crystallography data for a series of 2-substituted benzofurans. By examining how different functional groups at the 2-position impact the crystal structure, we aim to provide valuable insights for rational drug design and solid-state characterization. We will delve into the causality behind experimental choices in SCXRD and present self-validating protocols to ensure scientific integrity.

The Influence of the 2-Substituent on Benzofuran's Solid-State Architecture

The electronic and steric properties of the substituent at the 2-position of the benzofuran ring system dictate the molecule's overall conformation and how it arranges itself in the crystalline lattice. These arrangements are stabilized by a network of intermolecular interactions, such as hydrogen bonds and π-π stacking, which are crucial for crystal stability and can influence properties like solubility and bioavailability.

Here, we compare the crystallographic data of three distinct 2-substituted benzofurans: 2-acetylbenzofuran, 2-nitrobenzofuran, and a more complex 2-amino-substituted derivative.

Comparative Crystallographic Data
Parameter2-Acetylbenzofuran5-Nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine
Formula C10H8O2C15H12N2O7C17H12Cl3N2O
Crystal System OrthorhombicTriclinicMonoclinic
Space Group P212121P-1P21/c
Key Torsion Angle C(3)-C(2)-C(9)-O(2) ≈ 180° (planar)Dihedral angle between benzofuran and pyrrolidine rings ≈ 59.42°Twist angle between benzofuran and ethylidenehydrazine planes ≈ 8.11°
Dominant Intermolecular Interactions π–π stacking interactionsC-H···O hydrogen bonds and C-H… π interactionsN–H···Cl intramolecular contact, C-H···π and π-π stacking
Reference [3][4][5][6]

Analysis of Substituent Effects:

  • 2-Acetylbenzofuran: The planar acetyl group allows for efficient π-π stacking of the benzofuran rings, leading to a more densely packed structure.[4]

  • 5-Nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester: The bulky and non-planar succinimidyl group at the 3-position and the nitro group at the 5-position introduce significant steric hindrance, preventing close packing of the benzofuran cores. The structure is instead stabilized by a network of C-H···O hydrogen bonds.[5]

  • 1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine: The large trichlorophenylhydrazine substituent at the 2-position leads to a twisted conformation. The crystal packing is a complex interplay of various weak interactions.[6]

Experimental Protocols: From Powder to Publication-Ready Structure

The following sections provide a detailed, step-by-step methodology for obtaining high-quality single-crystal X-ray diffraction data for 2-substituted benzofurans.

Part 1: Crystal Growth – The Foundation of a Good Structure

Growing diffraction-quality single crystals is often the most challenging step. The key is to achieve slow crystallization from a supersaturated solution.

Prerequisites:

  • Purity: The starting material should be of the highest possible purity (>95%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. Highly soluble compounds tend to precipitate quickly, forming small or poor-quality crystals.

Common Crystallization Techniques:

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent in a clean vial. The solution should not be fully saturated at room temperature.

    • Cover the vial with a cap containing a few small holes or with parafilm punctured with a needle.

    • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion:

    • Liquid-Liquid: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent). The poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystallization.

    • Solid-Liquid: Place the solid compound in a vial and add a few drops of a poor solvent. In a separate, larger sealed container, place a good solvent. The vapor of the good solvent will slowly dissolve the solid and create a localized supersaturated solution from which crystals can grow.

Part 2: Data Collection and Processing

Once a suitable crystal (typically 0.1-0.3 mm in size with sharp edges) is obtained, it is mounted on a goniometer head and placed in the X-ray diffractometer.

Workflow for Data Collection and Processing:

Caption: Workflow from crystal mounting to processed diffraction data.

Key Considerations:

  • X-ray Source: For small organic molecules, a molybdenum (Mo) or copper (Cu) X-ray source is typically used.

  • Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms, leading to higher quality data.

  • Software: Modern diffractometers are controlled by sophisticated software suites like Bruker's APEX, which automate many aspects of data collection and processing.[7]

Part 3: Structure Solution, Refinement, and Validation

The processed diffraction data (HKL file) contains the information needed to determine the arrangement of atoms in the crystal.

Workflow for Structure Solution and Refinement:

Caption: Step-by-step process for solving and refining a crystal structure.

Pillars of a Trustworthy Refinement:

  • Initial Model: The structure solution program provides an initial electron density map. The initial model should be chemically sensible.

  • Refinement Cycles: The model is refined against the experimental data to minimize the difference between the observed and calculated structure factors. This is an iterative process.

  • R-factor: The R-factor (or residual factor) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor (typically < 5% for high-quality small molecule structures) is indicative of a good refinement.

  • Validation: The final structure should be validated using tools like PLATON's checkCIF routine to ensure that there are no systematic errors and that the model is chemically and crystallographically sound.[7][8][9][10][11]

Advanced Analysis: Visualizing Intermolecular Interactions with Hirshfeld Surfaces

To gain deeper insight into the crystal packing, Hirshfeld surface analysis can be performed. This method maps the intermolecular contacts in a crystal and provides a quantitative measure of their contributions to the overall crystal stability.

The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is colored according to the normalized contact distance (dnorm), which highlights regions of close intermolecular contacts.

Interpreting a dnorm Mapped Hirshfeld Surface:

  • Red spots: Indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds.

  • White areas: Represent contacts approximately equal to the van der Waals radii.

  • Blue areas: Indicate longer contacts.

By decomposing the Hirshfeld surface into 2D fingerprint plots, the percentage contribution of different types of intermolecular contacts (e.g., H···H, C-H···π, O···H) can be quantified. This provides a powerful tool for comparing the packing forces in different crystal structures.

Conclusion

The substituent at the 2-position of the benzofuran ring profoundly influences its solid-state structure. By carefully analyzing the X-ray crystallographic data, researchers can gain a deeper understanding of the structure-property relationships that govern the behavior of these important heterocyclic compounds. The experimental protocols and analysis techniques outlined in this guide provide a robust framework for obtaining and interpreting high-quality crystallographic data, ultimately aiding in the design and development of new and improved benzofuran-based therapeutics.

References

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